molecular formula C₁₇H₁₄O₅ B1145137 epi-(+)-Strigolactone GR24 CAS No. 151716-23-3

epi-(+)-Strigolactone GR24

Cat. No.: B1145137
CAS No.: 151716-23-3
M. Wt: 298.29
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Description

epi-(+)-Strigolactone GR24 (CAS 76974-79-3) is a potent synthetic analog of strigolactones, a class of plant hormones recognized for their critical roles in regulating plant development and mediating responses to environmental stimuli. As a research standard, it provides a stable and highly bioactive tool to investigate strigolactone signaling pathways and their extensive applications. In plant science, GR24 is extensively used to study shoot branching inhibition, root architecture, and leaf senescence . It also plays a key role in enhancing plant tolerance to abiotic stresses. Research demonstrates that GR24 application can mitigate the negative effects of drought stress in wheat by modulating stomatal conductance and improving photosynthetic parameters . Similarly, it alleviates low light stress in cucumber seedlings by enhancing photosynthetic efficiency and boosting antioxidant enzyme activities to scavenge reactive oxygen species . Furthermore, pre-harvest application of GR24 has been shown to effectively accelerate ripening and improve fruit quality in strawberries by promoting the accumulation of sugars, anthocyanins, and antioxidants . Beyond its botanical applications, GR24 has emerged as a promising compound in biomedical research. Studies reveal that GR24 possesses significant antiangiogenic properties, inhibiting the formation of new blood vessels in vivo and in vitro by a mechanism that involves cytoskeletal reorganization and the suppression of VEGFR2 signaling, a key pathway in angiogenesis . This activity underpins its potential in anticancer research, where it has been shown to inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma models, and induce cell cycle arrest and apoptosis . The compound is offered strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

151716-23-3

Molecular Formula

C₁₇H₁₄O₅

Molecular Weight

298.29

Synonyms

(3E,3aR,8bS)-3-[[[(2S)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one;  (+)-2’-EpiGR 24;  [3aR-[3E(S*),3aα,8bα]]-3-[[(2,5-dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-3,3a,4,8b-tetrahydro-2H-inde

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Differential Biological Activities of epi-(+)-GR24 and rac-GR24

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Strigolactones (SLs) are a class of plant hormones that play critical roles in regulating various aspects of plant growth and development. GR24, a synthetic analog of strigolactone, is widely used as a tool to study SL signaling and responses. However, GR24 is commercially available as a racemic mixture (rac-GR24), which is composed of different stereoisomers. This guide provides an in-depth technical analysis of the differential biological activities of two key components of GR24: epi-(+)-GR24 and the racemic mixture, rac-GR24. We will explore how the stereochemistry of these molecules dictates their interaction with the strigolactone signaling pathway, leading to distinct physiological responses in plants. This document is intended for researchers, scientists, and drug development professionals working in the fields of plant biology, agronomy, and chemical biology.

Introduction to Strigolactones and GR24

Strigolactones are a class of carotenoid-derived phytohormones that regulate a multitude of developmental processes in plants, including shoot branching, root architecture, and leaf senescence.[1][2] They also play a crucial role in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds.[3] Due to their complex structures and low abundance in plants, synthetic analogs like GR24 have become indispensable tools for studying SL biology.[4][5]

GR24 is synthesized as a racemic mixture, which means it contains multiple stereoisomers.[6][7] The biological activity of these stereoisomers can vary significantly, as the plant's receptor proteins can distinguish between them with high specificity.[1][8] Understanding the distinct activities of each stereoisomer is crucial for accurately interpreting experimental results and for designing more specific and effective compounds for agricultural applications.

The Stereochemistry of GR24: A Tale of Two Enantiomers

The synthesis of GR24 typically yields a mixture of four stereoisomers.[8][9] However, the most commonly used form in research is a racemic mixture of two enantiomers, often referred to as rac-GR24.[6][9] These enantiomers are (+)-GR24 (also known as GR245DS) and (-)-GR24 (or GR24ent-5DS).[6][9] Another important diastereomer is epi-(+)-GR24, which has a different stereochemical configuration at the C-ring compared to (+)-GR24.[10]

The key to understanding the differential activity of these molecules lies in their interaction with two related but distinct receptor proteins: DWARF14 (D14), the primary receptor for strigolactones, and KARRIKIN INSENSITIVE 2 (KAI2), the receptor for karrikins, which are smoke-derived compounds that promote seed germination.[3][11][12] While D14 and KAI2 share a common signaling component, the F-box protein MAX2, they perceive different ligands and trigger distinct downstream responses.[3][13]

Differential Biological Activities: epi-(+)-GR24 vs. rac-GR24

The biological activity of GR24 stereoisomers is highly dependent on their ability to be perceived by the D14 and KAI2 receptors.

Receptor Specificity and Signaling Pathways
  • (+)-GR24 , the "natural" enantiomer, is primarily perceived by the D14 receptor .[8] This interaction triggers the canonical strigolactone signaling pathway, leading to the degradation of SMXL (SUPPRESSOR OF MAX2 1-LIKE) proteins and the regulation of downstream genes involved in shoot branching, root development, and other SL-mediated processes.[14][15]

  • (-)-GR24 , the "unnatural" enantiomer, is preferentially recognized by the KAI2 receptor .[8][16] This activates the karrikin signaling pathway, which is involved in seed germination and seedling development.[8][13]

  • rac-GR24 , being a mixture of (+)-GR24 and (-)-GR24, can activate both the D14 and KAI2 pathways .[6][17][18] This dual activity can lead to complex and sometimes confounding results in biological assays.

  • epi-(+)-GR24 exhibits stereospecificity in its interactions. For instance, in the parasitic plant Orobanche cumana, epi-(+)-GR24 showed no effect on seed germination, while (+)-GR24 and rac-GR24 had similar stimulatory effects, suggesting a strong stereospecificity in the perception of strigolactones by this species.[10]

The differential perception of GR24 stereoisomers by D14 and KAI2 is summarized in the following diagram:

G cluster_ligands GR24 Stereoisomers cluster_receptors Receptors cluster_pathways Signaling Pathways rac_GR24 rac-GR24 plus_GR24 (+)-GR24 rac_GR24->plus_GR24 minus_GR24 (-)-GR24 / epi-(+)-GR24 rac_GR24->minus_GR24 D14 D14 plus_GR24->D14 Primarily binds to KAI2 KAI2 minus_GR24->KAI2 Preferentially binds to SL_pathway Strigolactone Pathway (e.g., Shoot Branching Inhibition) D14->SL_pathway Activates KAR_pathway Karrikin Pathway (e.g., Seed Germination) KAI2->KAR_pathway Activates

Caption: Differential perception of GR24 stereoisomers.

Physiological Responses

The differential activation of the D14 and KAI2 pathways by epi-(+)-GR24 and rac-GR24 leads to distinct physiological outcomes.

Biological Processrac-GR24 Activityepi-(+)-GR24 ActivityPrimary Receptor(s) Involved
Seed Germination Promotes germination, particularly in dormant seeds.[8]Can have varied effects; in some parasitic plants like Orobanche cumana, it has no effect, while in others, it shows lower activity than (+)-GR24.[10]KAI2 (for the (-)-GR24 component) and D14 (for the (+)-GR24 component).[8]
Shoot Branching Inhibits shoot branching.[7][8]Generally shows lower activity in inhibiting shoot branching compared to (+)-GR24.[10]D14.[8]
Hypocotyl Elongation Inhibits hypocotyl elongation in a light-dependent manner.[8][16]Activity is likely mediated through the KAI2 pathway, similar to the (-)-GR24 enantiomer.D14 and KAI2.[8][16]
Root Development Influences various aspects of root architecture.[19]Can enhance root and shoot development, leading to improved nutrient uptake.[20]D14 and MAX2.[18]
Drought Resistance Can enhance drought resistance by modulating various physiological responses.[11][17]D14 and KAI2.[11]
Parasitic Weed Germination Stimulates germination of parasitic weeds like Striga and Orobanche.[10]Activity varies greatly between parasitic species, with some showing no response.[10][21]D14-like proteins in parasitic plants.

Experimental Protocols

Accurate assessment of the biological activity of GR24 stereoisomers requires robust and standardized experimental protocols.

Seed Germination Assay

This protocol is adapted for assessing the effect of GR24 stereoisomers on the germination of parasitic plant seeds (e.g., Orobanche cumana).[10]

Materials:

  • Seeds of the target plant species (e.g., Orobanche cumana).

  • Stock solutions of epi-(+)-GR24 and rac-GR24 in acetone.

  • Sterile distilled water.

  • Petri dishes with filter paper.

  • Growth chamber with controlled temperature and light conditions.

Procedure:

  • Prepare a series of dilutions of epi-(+)-GR24 and rac-GR24 from the stock solutions to achieve the desired final concentrations (e.g., 10-6 M to 10-9 M).

  • Sterilize the seeds according to standard procedures for the specific plant species.

  • Place a sterile filter paper in each Petri dish and moisten it with a specific volume of the test solution or a control (sterile distilled water with acetone).

  • Evenly distribute a known number of seeds onto the filter paper.

  • Seal the Petri dishes and incubate them in a growth chamber under optimal conditions for germination.

  • After a defined incubation period, count the number of germinated seeds under a stereomicroscope.

  • Calculate the germination percentage for each treatment and control.

  • Determine the EC50 (half maximal effective concentration) for each compound using appropriate statistical software.[10]

Shoot Branching Assay

This protocol is designed to evaluate the inhibitory effect of GR24 stereoisomers on shoot branching in a model plant like pea (Pisum sativum) or Arabidopsis.

Materials:

  • Seedlings of a suitable plant genotype (e.g., a strigolactone-deficient mutant to observe a clear response).

  • Solutions of epi-(+)-GR24 and rac-GR24 at various concentrations.

  • Growth medium (e.g., hydroponics or soil).

  • Controlled environment growth chamber.

Procedure:

  • Grow seedlings under controlled conditions until they have developed a few nodes.

  • Apply the GR24 solutions to the plants. This can be done by adding it to the hydroponic solution or by direct application to the axillary buds.

  • Continue to grow the plants for a specified period, observing the outgrowth of axillary buds.

  • At the end of the experiment, count the number of elongated branches and measure their length.

  • Compare the branching phenotype of treated plants to that of control plants (treated with a mock solution).

The following diagram illustrates a typical workflow for a shoot branching bioassay:

G start Start: Seedling Growth treatment Apply GR24 Stereoisomers (epi-(+)-GR24, rac-GR24, Control) start->treatment incubation Incubate under Controlled Conditions treatment->incubation measurement Measure Branch Number and Length incubation->measurement analysis Data Analysis and Comparison measurement->analysis end End: Determine Inhibitory Effect analysis->end

Caption: Workflow for a shoot branching bioassay.

Conclusion and Future Perspectives

The stereochemistry of GR24 plays a pivotal role in determining its biological activity. While rac-GR24 serves as a broad-spectrum activator of both strigolactone and karrikin signaling pathways, purified stereoisomers like epi-(+)-GR24 offer more specific tools to dissect these pathways. For researchers, it is imperative to consider the stereoisomeric composition of the GR24 being used and to choose the appropriate compound for the biological question at hand. The use of enantiomerically pure GR24 is highly recommended for studies aiming to delineate the specific roles of the D14 and KAI2 signaling pathways.

Future research should focus on the development of novel, highly specific agonists and antagonists for the D14 and KAI2 receptors. Such tools will be invaluable for further unraveling the complexities of strigolactone and karrikin signaling and for the development of next-generation plant growth regulators for sustainable agriculture.

References

  • Aguilar-Martínez, J. A., et al. (2007). The BRANCHED1 gene of pea and tomato is a member of the TCP transcription factor family and controls axillary bud outgrowth. Plant Physiology.
  • Al-Babili, S., & Bouwmeester, H. J. (2015). Strigolactones, a novel carotenoid-derived plant hormone. Annual Review of Plant Biology.
  • Boyer, F. D., et al. (2012). Structure-activity relationship studies of strigolactone analogs: a new tool for the control of parasitic weeds. Pest Management Science.
  • De Cuyper, C., et al. (2017).
  • Scaffidi, A., et al. (2014). Strigolactone hormones and their stereoisomers signal through two related receptor proteins to induce different physiological responses in Arabidopsis. The Plant Cell. [Link]

  • Waters, M. T., et al. (2012). The karrikin and strigolactone signaling pathways are related and share an F-box protein in Arabidopsis. Development.
  • Soundappan, I., et al. (2015).
  • Waters, M. T., et al. (2015). The evolution of strigolactone perception. Trends in Plant Science.
  • Yao, R., et al. (2020). Strigolactone and karrikin signaling pathways elicit ubiquitination and proteolysis of SMXL2 to regulate hypocotyl elongation in Arabidopsis. The Plant Cell. [Link]

  • Li, W., et al. (2021). Synthesis and Evaluation of New Halogenated GR24 Analogs as Germination Promotors for Orobanche cumana. Frontiers in Plant Science. [Link]

  • Marrone, D., et al. (2021). The Potential of the Synthetic Strigolactone Analogue GR24 for the Maintenance of Photosynthesis and Yield in Winter Wheat under Drought: Investigations on the Mechanisms of Action and Delivery Modes. MDPI. [Link]

  • Halouzka, R., et al. (2018). A multifaceted assessment of strigolactone GR24 and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond. Frontiers in Pharmacology. [Link]

  • Petřík, I., et al. (2021). GR24, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells. International Journal of Molecular Sciences. [Link]

  • Al-Babili, S., & Bouwmeester, H. (2015). Stereospecificity in strigolactone biosynthesis and perception. ResearchGate. [Link]

  • Pollock, J., et al. (2012). The anticancer role of strigolactones. Frontiers in Pharmacology.
  • Conn, C. E., & Nelson, D. C. (2016). Evidence that KARRIKIN-INSENSITIVE2 (KAI2) Receptors may Perceive an Unknown Signal that is not Karrikin or Strigolactone. Frontiers in Plant Science. [Link]

  • Sun, Y., et al. (2024). The Multifaceted Impact of Karrikin Signaling in Plants. MDPI. [Link]

  • Wang, L., et al. (2018). Transcriptional regulation of strigolactone signalling in Arabidopsis. ResearchGate. [Link]

  • Aremu, A. O., et al. (2020). Synthetic strigolactone (rac-GR24) alleviates the adverse effects of heat stress on seed germination and photosystem II function in lupine seedlings. Plant Physiology and Biochemistry. [Link]

  • Marzec, M. (2016). Perception and Signaling of Strigolactones. Frontiers in Plant Science. [Link]

  • Hamiaux, C., et al. (2012). Strigolactone and karrikin signal perception: receptors, enzymes, or both? Frontiers in Plant Science. [Link]

  • Marzec, M. (2016). Perception and Signaling of Strigolactones. Frontiers in Plant Science. [Link]

  • Jiang, L., et al. (2016). Strigolactones spatially influence lateral root development through the cytokinin signaling network. ResearchGate. [Link]

  • Aremu, A. O., et al. (2020). Synthetic strigolactone (rac-GR24) alleviates the adverse effects of heat stress on seed germination and photosystem II function in lupine seedlings. ResearchGate. [Link]

  • U-sug, K., et al. (2015). Regioselective and stereospecific hydroxylation of GR24 by Sorghum bicolor and evaluation of germination inducing activities of hydroxylated GR24 stereoisomers toward seeds of Striga species. PlumX. [Link]

  • Swarts, S., et al. (2016). The Response of the Root Proteome to the Synthetic Strigolactone GR24 in Arabidopsis. CORE. [Link]

  • Li, W., et al. (2021). Docking modes of (−)-epi-GR24 and the halogenated (+)-GR24 analogs with OsD14. ResearchGate. [Link]

  • Li, S., et al. (2016). Effect of GR24 Stereoisomers on Plant Development in Arabidopsis. Molecular Plant. [Link]

  • Rani, R., et al. (2023). Physiological and Molecular Role of Strigolactones as Plant Growth Regulators: A Review. ResearchGate. [Link]

  • Singh, P., et al. (2024). Unlocking Application Effects of epi-(-)-Strigolactone GR24 in Plant Growth Promotion of Vigna radiata (mung bean). ResearchGate. [Link]

  • de Souza, A. A., et al. (2025). Ecotoxicological bioassays with terrestrial plants: a holistic view of standards, guidelines, and protocols. PubMed. [Link]

  • de Souza, A. A., et al. (2025). Ecotoxicological bioassays with terrestrial plants: a holistic view of standards, guidelines, and protocols. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Stereoisomers of GR24: GR245DS and epi-GR24

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Strigolactones (SLs) represent a class of carotenoid-derived phytohormones that have emerged as critical regulators of plant development and environmental interactions.[1][2][3] Initially identified for their role in stimulating the germination of parasitic weeds, their function has expanded to include the control of shoot branching, root architecture, and symbiotic relationships with arbuscular mycorrhizal fungi.[1][2][4][5] The intricate nature of SL signaling is underscored by the stereochemistry of these molecules, where subtle changes in spatial arrangement can lead to profound differences in biological activity.[6][7]

The synthetic strigolactone analog, GR24, has been an invaluable tool in dissecting the SL signaling pathway.[2][8] However, commercially available GR24 is often a racemic mixture of stereoisomers.[2][6] This guide provides a detailed technical exploration of two key stereoisomers: GR245DS, which mimics the configuration of the naturally occurring 5-deoxystrigol, and its diastereomer, epi-GR24. Understanding the distinct properties and activities of these isomers is paramount for researchers and drug development professionals aiming to precisely modulate plant growth and development or to develop novel agrochemicals.

Core Structural Differences and Stereochemistry

Strigolactones are characterized by a tricyclic lactone (the ABC rings) linked via an enol-ether bridge to a butenolide ring (the D-ring).[6][9] The stereochemistry at the C-2' position of the D-ring is a critical determinant of biological activity.[10]

  • GR245DS : This stereoisomer possesses the (R)-configuration at the C-2' position, which corresponds to the stereochemistry of many naturally occurring, bioactive strigolactones like 5-deoxystrigol.[7][10]

  • epi-GR24 : This term can refer to several stereoisomers, but in the context of bioactivity studies, it often refers to the diastereomer with the (S)-configuration at the C-2' position. For clarity, this guide will refer to the 2'-(S) isomer as epi-GR24.

The spatial arrangement of the D-ring relative to the ABC-ring system dictates how these molecules are perceived by the plant's receptor machinery.

Visualization of Core Structures

G cluster_GR24_5DS GR24^5DS (2'R configuration) cluster_epi_GR24 epi-GR24 (2'S configuration) GR24_5DS [Chemical Structure of GR24^5DS] epi_GR24 [Chemical Structure of epi-GR24]

Caption: Chemical structures of GR245DS and epi-GR24.

Differential Biological Activity and Receptor Specificity

The stereochemical differences between GR245DS and epi-GR24 lead to distinct biological activities, primarily due to their differential recognition by two related α/β-fold hydrolase receptors: DWARF14 (D14) and KARRIKIN INSENSITIVE2 (KAI2).[2][7][11]

  • GR245DS and D14-Mediated Signaling : GR245DS is preferentially perceived by the D14 receptor, which is the primary receptor for canonical strigolactones involved in the regulation of shoot branching and other developmental processes.[7][10][11] The binding of GR245DS to D14 induces a conformational change, leading to the interaction with the F-box protein MAX2 (MORE AXILLARY GROWTH 2) and subsequent degradation of SMXL (SUPPRESSOR OF MAX2 1-LIKE) transcriptional repressors.[3][12] This derepression of downstream genes results in the inhibition of axillary bud outgrowth.

  • epi-GR24 and KAI2-Mediated Signaling : In contrast, epi-GR24, particularly the enantiomer of 5-deoxystrigol, is primarily recognized by the KAI2 receptor.[7][11] The KAI2 signaling pathway is known to be involved in seed germination and seedling development, and it is activated by karrikins, smoke-derived compounds that share structural similarities with strigolactones.[2][10] While there is some crosstalk, the D14 and KAI2 pathways largely regulate distinct physiological responses.[7][11]

Comparative Biological Activities
Biological ProcessGR245DS Activityepi-GR24 ActivityPrimary ReceptorReferences
Shoot Branching Inhibition HighLowD14[7][10]
Hypocotyl Elongation Inhibition High (D14-dependent)High (KAI2-dependent)D14 / KAI2[7][11]
Seed Germination Promotion LowHighKAI2[7][11]
Stimulation of AM Fungi HighVariableFungal Receptors[13][14]
Strigolactone Signaling Pathway

SL_Signaling cluster_perception Hormone Perception cluster_signaling_complex Signaling Complex Formation cluster_response Cellular Response GR24_5DS GR24^5DS D14 D14 Receptor GR24_5DS->D14 Binds epi_GR24 epi-GR24 KAI2 KAI2 Receptor epi_GR24->KAI2 Binds MAX2 MAX2 (F-box protein) D14->MAX2 Interacts with KAI2->MAX2 Interacts with SCF_MAX2 SCF^MAX2 Complex MAX2->SCF_MAX2 Forms SMXL SMXL Repressor SCF_MAX2->SMXL Targets Ubiquitination Ubiquitination & Degradation of SMXL SMXL->Ubiquitination Leads to Gene_Expression Target Gene Expression Ubiquitination->Gene_Expression Allows Physiological_Response Physiological Response (e.g., Branching Inhibition) Gene_Expression->Physiological_Response Results in Analysis_Workflow Start Racemic GR24 Sample Chiral_HPLC Chiral HPLC Separation Start->Chiral_HPLC Fraction_Collection Fraction Collection Chiral_HPLC->Fraction_Collection GR24_5DS_fraction GR24^5DS Fraction Fraction_Collection->GR24_5DS_fraction epi_GR24_fraction epi-GR24 Fraction Fraction_Collection->epi_GR24_fraction NMR_Analysis NMR Spectroscopy GR24_5DS_fraction->NMR_Analysis CD_Analysis CD Spectroscopy GR24_5DS_fraction->CD_Analysis Bioassay Biological Activity Assay GR24_5DS_fraction->Bioassay epi_GR24_fraction->NMR_Analysis epi_GR24_fraction->CD_Analysis epi_GR24_fraction->Bioassay Confirmation Structural & Functional Confirmation NMR_Analysis->Confirmation CD_Analysis->Confirmation Bioassay->Confirmation

Sources

Stereochemical Control of AM Fungal Symbiosis: The epi-(+)-GR24 Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthetic strigolactone (SL) analog GR24 is the industry standard for inducing hyphal branching in Arbuscular Mycorrhizal (AM) fungi, a critical step in establishing plant-fungal symbiosis. However, GR24 is a chiral molecule with four stereoisomers.[1] While (+)-GR24 (mimicking the natural 5-deoxystrigol configuration) is the most potent agonist, epi-(+)-GR24 presents a unique pharmacological profile.

This guide dissects the specific influence of epi-(+)-GR24 on hyphal branching. Unlike the canonical (+)-GR24, the epi isomer (inverted configuration at the C-2' position) exhibits reduced but distinct bioactivity. Understanding this differential response is critical for researchers developing specific agrochemicals that target fungal symbiosis without inadvertently triggering parasitic weed germination (which often relies on the KAI2 pathway favored by epi-isomers).

Part 1: Stereochemical Basis & Mechanism of Action

The Stereochemical Filter

AM fungi possess a highly sensitive perception system that discriminates between strigolactone stereoisomers. The biological activity hinges on the orientation of the D-ring relative to the tricyclic ABC-scaffold.

  • (+)-GR24 (

    
    ):  The "Natural" Mimic. It aligns with the configuration of 5-deoxystrigol (5DS). It binds with high affinity to the fungal receptor, triggering maximal branching.
    
  • epi-(+)-GR24 (

    
    ):  The "Partial" Agonist. This isomer retains the ABC-ring stereochemistry of the active form but has an inverted D-ring (
    
    
    
    ).
    • Key Insight: In Gigaspora margarita and Rhizophagus irregularis, epi-(+)-GR24 is significantly less active than (+)-GR24 (often requiring 10-100x higher concentrations to achieve comparable branching) but is more active than the enantiomer (-)-GR24, which is biologically inert in fungi.

The "Mitochondrial Flash" Mechanism

The induction of hyphal branching by GR24 isomers is not an immediate morphological event but the downstream result of a rapid metabolic shift.

  • Perception: The SL analog enters the fungal cell and binds to a D14-like hydrolase receptor.

  • Mitochondrial Biogenesis: Within 1 hour of treatment, mitochondrial density doubles.

  • Respiratory Burst: There is an immediate spike in NADH concentration and NADH dehydrogenase activity, leading to elevated ATP production.

  • Morphogenesis: The energy surplus fuels mitosis and cytoskeletal reorientation, resulting in lateral hyphal branching 24–48 hours later.

Signaling Pathway Visualization

SL_Signaling_Pathway cluster_ligands Ligand Stereochemistry cluster_response Rapid Metabolic Response (<1h) node_plus (+)-GR24 (2'R) [High Potency] receptor Fungal Receptor (D14-like / KAI2-like) node_plus->receptor High Affinity node_epi epi-(+)-GR24 (2'S) [Reduced Potency] node_epi->receptor Low Affinity node_ent (-)-GR24 [Inactive] node_ent->receptor No Binding mito Mitochondrial Biogenesis receptor->mito Signal Transduction nadh NADH / ATP Surge mito->nadh branching Hyphal Branching (Morphogenesis) nadh->branching Energy Supply

Caption: Comparative signaling efficacy of GR24 isomers. Note the reduced affinity of epi-(+)-GR24 compared to the canonical (+)-GR24.

Part 2: Experimental Protocol (Self-Validating)

Objective: Quantify the differential hyphal branching activity of epi-(+)-GR24 versus (+)-GR24 in Gigaspora margarita.

Prerequisites:

  • Organism: Gigaspora margarita spores (surface sterilized).[2][3][4][5][6]

  • Compounds: Pure (+)-GR24 and epi-(+)-GR24 (dissolved in acetone).

  • Medium: M medium (low phosphorus) with 0.4% Gellan Gum (Phytagel).

The Liquid Pulse Assay (Step-by-Step)

This protocol uses a liquid interface to ensure uniform exposure, superior to paper disc diffusion for quantitative SAR studies.

  • Spore Stratification (Days 1-7):

    • Sterilize spores in 2% Chloramine T (10 min) followed by antibiotics (Streptomycin/Penicillin).

    • Incubate in 2% water agar at 25°C in the dark for 3-5 days until germination initiates.

    • Validation Check: Select only spores with a germ tube length of 1–3 mm. Discard non-germinated spores.

  • Treatment Application (Day 8):

    • Transfer single germinated spores into 24-well plates containing 1 mL of liquid M medium.

    • Treatment Groups:

      • Control: 0.1% Acetone (Solvent blank).

      • Standard: (+)-GR24 at

        
         M (Positive Control).
        
      • Test A: epi-(+)-GR24 at

        
         M.
        
      • Test B: epi-(+)-GR24 at

        
         M (Dose response check).
        
  • Incubation & Staining (Day 9-10):

    • Incubate for 48 hours vertically to allow hyphal elongation.

    • Vital Staining (Optional but recommended): Add 1 µM MitoTracker Green FM for 30 mins to visualize mitochondrial density (a proxy for early activation).

  • Quantification (Day 10):

    • Using an inverted microscope (100x), count lateral branches of the first, second, and third order.

    • Calculation: Branching Density = (Total # of branches) / (Total length of primary hyphae in mm).

Assay Workflow Diagram

Assay_Workflow start Spore Selection (G. margarita) sterilize Sterilization (Chloramine T + Antibiotics) start->sterilize germ Germination (3-5 Days, Dark, 25°C) sterilize->germ check QC: Germ Tube > 1mm? germ->check check->start No (Discard) treat Liquid Pulse Treatment (Acetone vs. GR24 Isomers) check->treat Yes incubate Incubation (48 Hours) treat->incubate count Microscopy & Quantification (Branching Density) incubate->count

Caption: Workflow for the Liquid Pulse Assay. The QC step at germination is critical for reducing variance.

Part 3: Data Interpretation & Comparative Analysis

When analyzing epi-(+)-GR24, do not expect binary results. The data usually presents as a "right-shift" in the dose-response curve.

Expected Quantitative Output
CompoundConfigurationConcentrationBranching Response (Branches/spore)Mitochondrial Density (Rel. Fluorescence)
Control (Acetone) N/A0.1%< 2.0 (Basal)1.0x (Baseline)
(+)-GR24


M
> 15.0 (High)3.5x
epi-(+)-GR24


M
~ 3.0 (Low)1.2x
epi-(+)-GR24


M
~ 8.0 (Moderate)2.1x
(-)-GR24 ent

M
< 2.0 (Inactive)1.0x

Key Takeaway: epi-(+)-GR24 is active, but its Minimum Effective Concentration (MEC) is typically 100-fold higher than (+)-GR24. If you observe high activity at low concentrations for the epi variant, check for racemization or contamination of your standard.

Troubleshooting & Integrity Checks
  • Spontaneous Racemization: GR24 is unstable in aqueous media at pH > 7.0. Ensure media is buffered to pH 5.5–6.0.

  • Solvent Toxicity: Acetone concentration must remain below 0.5% to avoid inhibiting hyphal tip growth.

  • Reference Validation: Always run a (+)-GR24 positive control. If the positive control fails to induce >5 branches/spore, the spores are likely dormant or compromised.

References

  • Akiyama, K., Ogasawara, S., Ito, S., & Hayashi, H. (2010). Structural requirements of strigolactones for hyphal branching in AM fungi. Plant & Cell Physiology, 51(7), 1104–1117. [Link]

  • Besserer, A., Puech-Pagès, V., Kiefer, P., et al. (2006). Strigolactones stimulate arbuscular mycorrhizal fungi by activating mitochondria.[7] PLOS Biology, 4(7), e226.[7] [Link][7][8]

  • Besserer, A., Bécard, G., Jauneau, A., et al. (2008). GR24, a synthetic analog of strigolactones, stimulates the mitosis and growth of the arbuscular mycorrhizal fungus Gigaspora rosea by boosting its energy metabolism.[9] Plant Physiology, 148(1), 402–413. [Link]

  • Scaffidi, A., Waters, M.T., Ghisalberti, E.L., et al. (2014). Strigolactone hormones and their stereoisomers signal through two related receptor proteins to induce different physiological responses in Arabidopsis. Plant Physiology, 165(1), 370-384. [Link]

Sources

Technical Guide: Stability and Handling of epi-GR24 in Aqueous Plant Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthetic strigolactone analog (epi)-GR24 is a critical tool for dissecting karrikin-dependent signaling (KAI2 pathway) versus strigolactone-dependent signaling (D14 pathway). However, its utility is frequently compromised by its inherent chemical instability in aqueous environments.

The core instability arises from the enol ether bridge connecting the tricyclic ABC scaffold to the butenolide D-ring. In aqueous media, particularly at neutral to alkaline pH, this bridge undergoes rapid nucleophilic attack, resulting in hydrolysis and biological inactivation.

This guide provides a scientifically grounded protocol to maximize the stability of epi-GR24, ensuring that phenotypic observations result from the compound's activity rather than its degradation products.

Part 1: Chemical Mechanism of Instability

To preserve epi-GR24, one must understand how it degrades. The molecule acts as a Michael acceptor. In the presence of nucleophiles (water, hydroxide ions, or alcohols), the enol ether bond is cleaved.

The Hydrolysis Pathway

The degradation follows pseudo-first-order kinetics driven by pH. The hydroxide ion (OH⁻) attacks the C-2' position, leading to the detachment of the D-ring (the bioactive moiety for many receptors) and the formation of an inactive tricyclic aldehyde.

GR24_Hydrolysis GR24 epi-GR24 (Intact Enol Ether) Transition Transition State (Michael Addition of OH-) GR24->Transition Nucleophilic Attack (pH > 7.0 accelerates) Products Degradation Products (ABC-Aldehyde + Hydroxy-D-Ring) Transition->Products Elimination (Irreversible)

Figure 1: The hydrolysis pathway of epi-GR24. The vulnerability lies in the enol-ether bridge, which is sensitive to nucleophilic attack by hydroxide ions.

Part 2: Stability Kinetics & Data

The half-life (


) of epi-GR24 is inversely proportional to pH. While stereochemistry (2'-epi) dramatically alters receptor affinity (e.g., KAI2 vs. D14), the chemical stability  remains nearly identical to racemic GR24 because the electrophilicity of the D-ring linkage is structurally conserved.
Aqueous Stability Profile (25°C)
Media ConditionpH LevelApprox. Half-Life (

)
Status
Acidic Buffer 5.0 - 6.0> 8 - 10 DaysOptimal
Standard MS Media 5.8~ 6 - 8 DaysAcceptable
Neutral Water 7.0~ 1.5 - 2 DaysRisky
Alkaline Media 8.0+< 4 HoursCritical Failure

Key Insight: Many researchers dissolve GR24 in unbuffered water. Distilled water absorbs atmospheric CO₂, lowering pH slightly, but contact with glass or plastics can raise local pH. Always use a buffered solution.

Part 3: Optimized Preparation Protocol

This protocol is designed to minimize "handling degradation" and ensure precise dosing.

Reagents Required[1][2][3][4][5][6][7]
  • Solvent: Acetone (HPLC Grade). Note: Avoid Methanol/Ethanol for stock solutions as they can act as nucleophiles over long storage.

  • Buffer: MES (2-(N-morpholino)ethanesulfonic acid) adjusted to pH 5.8.

  • Sterilization: 0.22 µm PTFE or Nylon syringe filter (Do NOT autoclave).

Step-by-Step Workflow

Protocol_Workflow Stock 1. Prepare Stock Solution 10mM in 100% Acetone (Anhydrous preferred) Storage 2. Aliquot & Store -20°C in Amber Vials (Avoid freeze-thaw) Stock->Storage Dilution 5. Dilute Stock into Media Final conc: 0.1 - 10 µM (Solvent < 0.1% v/v) Storage->Dilution Thaw on ice MediaPrep 3. Prepare Plant Media MS Salts + Sucrose Buffer with MES (pH 5.8) Autoclave 4. Autoclave Media Allow to cool to < 50°C MediaPrep->Autoclave Autoclave->Dilution Cool first! Filter 6. Sterilization Use 0.22µm Syringe Filter (Do NOT re-autoclave) Dilution->Filter

Figure 2: Preparation workflow ensuring chemical integrity. Note the critical step of adding GR24 after autoclaving.

Detailed Methodology
  • Stock Preparation (10 mM):

    • Dissolve 1 mg of epi-GR24 (MW ~298.3 g/mol ) in 335 µL of 100% Acetone .

    • Why Acetone? It is chemically inert toward the enol ether bridge compared to alcohols, and less cytotoxic than DMSO for certain sensitive root hair assays.

    • Store in amber glass vials at -20°C. Stability: >6 months.

  • Media Preparation:

    • Prepare Murashige & Skoog (MS) media.

    • Crucial: Add MES buffer (0.5 g/L) to stabilize pH at 5.8. Unbuffered media can drift to pH 6.5+ during plant growth due to nitrate uptake/ammonium exchange, accelerating GR24 degradation.

    • Autoclave and cool to roughly 50°C (hand-warm).

  • Application:

    • Add the Acetone stock directly to the cooled media.

    • Example: For 1 µM final concentration, add 100 µL stock per 1 Liter of media.

    • Swirl gently. Acetone concentration (0.01%) is well below the phytotoxic threshold (0.5%).

Part 4: Troubleshooting & Experimental Design

The "Refresh" Rule

Because the half-life at pH 5.8 is approximately 1 week, long-term assays (e.g., Striga germination or lateral root density assays > 7 days) require intervention.

  • Static Media (Agar): Move plants to fresh plates every 5–7 days.

  • Liquid Culture: Replace liquid media every 3–4 days.

  • Hydroponics: Continuous flow or daily dosing is recommended due to rapid pH fluctuations in root zones.

Verification Control

To validate your system, include a "Mock-Aged" Control :

  • Prepare media with epi-GR24.

  • Incubate at 25°C for 7 days without plants.

  • Use this "aged" media on a fresh bioassay alongside freshly prepared media.

  • If the "aged" media shows <50% activity, your pH stabilization failed.

References

  • Akiyama, K., Ogasawara, S., Ito, S., & Hayashi, H. (2010). Structural requirements of strigolactones for hyphal branching in AM fungi. Plant and Cell Physiology, 51(7), 1104–1117.

  • Mangnus, E. M., & Zwanenburg, B. (1992). Synthesis, structural characterization, and biological evaluation of all four enantiomers of strigol analogue GR24. Journal of Agricultural and Food Chemistry, 40(4), 697–700.

  • Halouzka, R., Tarkowski, P., Zwanenburg, B., & Pospíšil, T. (2018). Stability of strigolactone analog GR24 toward nucleophiles. Pest Management Science, 74(4), 896-904.

  • Waters, M. T., Scaffidi, A., Flematti, G. R., & Smith, S. M. (2015). Substrate-induced degradation of the α/β-fold hydrolase KARRIKIN INSENSITIVE2 requires a functional catalytic triad but is independent of ubiquitin-proteasome degradation. The Plant Cell, 27(7), 1987-2007.

Methodological & Application

optimal concentration of epi-GR24 for parasitic weed germination

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Optimizing epi-GR24 Concentration for Parasitic Weed Germination

Introduction: The Suicidal Germination Strategy

Obligate root parasitic weeds, primarily of the genera Striga (witchweed) and Orobanche (broomrape), pose a catastrophic threat to global agriculture, causing devastating crop losses, particularly in developing nations.[1] Their lifecycle is insidiously synchronized with their hosts; their seeds can lie dormant in the soil for decades, awaiting a specific chemical cue from a host root to germinate.[2] This chemical cue is a class of carotenoid-derived phytohormones known as strigolactones (SLs).[1]

By hijacking this communication channel, we can devise a potent control strategy: "suicidal germination." Applying a synthetic SL analog to infested fields in the absence of a host crop triggers germination, but the nascent seedlings, unable to find a host to parasitize, wither and die. This depletes the soil seedbank, offering a promising avenue for control.

GR24 is the most widely used synthetic SL analog. It is a racemic mixture of four stereoisomers. Understanding the activity of individual, pure stereoisomers is critical, as parasitic plants exhibit a high degree of species- and stereo-selectivity. This guide focuses on (-)-2'-epi-GR24 (hereafter referred to as epi-GR24 ), an isomer that mimics natural orobanchol-type SLs, and provides a detailed framework for determining its optimal germination-inducing concentration for relevant parasitic weed species.

Biochemical Foundation: The epi-GR24 Perception Pathway

The ability of parasitic weeds to detect SLs at picomolar to nanomolar concentrations is conferred by a specialized family of α/β-hydrolase receptors. In a key evolutionary divergence from non-parasitic plants, which use the D14 receptor to regulate shoot branching, parasitic Orobanchaceae have undergone extensive duplication and neofunctionalization of the KARRIKIN-INSENSITIVE 2 (KAI2) gene. This has given rise to a divergent clade of highly sensitive SL receptors, termed KAI2d .

The established mechanism is as follows:

  • Perception: epi-GR24 enters the ligand-binding pocket of the KAI2d receptor.

  • Hydrolysis & Activation: The KAI2d receptor hydrolyzes the epi-GR24 molecule. This event induces a conformational change in the receptor.

  • Complex Formation: The activated KAI2d-ligand complex recruits an F-box protein, MAX2 (MORE AXILLARY GROWTH 2).

  • Targeted Degradation: This complex then targets members of the SMAX1-LIKE (SMXL) family of transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome.

  • Germination Cascade: The removal of these SMXL repressors unleashes downstream signaling pathways, including potential interactions with ethylene biosynthesis, culminating in the breaking of dormancy and the emergence of the radicle.

epi_GR24_Signaling_Pathway cluster_0 Parasite Seed Cell epiGR24 epi-GR24 KAI2d KAI2d Receptor (Inactive) epiGR24->KAI2d Binding & Hydrolysis KAI2d_active KAI2d Receptor (Active Complex) KAI2d->KAI2d_active MAX2 MAX2 (F-Box Protein) KAI2d_active->MAX2 Recruitment Germination Germination (Radicle Emergence) KAI2d_active->Germination Promotes SMXL SMXL Repressor MAX2->SMXL Targeting Proteasome 26S Proteasome SMXL->Proteasome Ubiquitination SMXL->Germination Represses Degraded_SMXL Degraded SMXL Proteasome->Degraded_SMXL

Figure 1. Simplified signaling pathway for epi-GR24-induced germination.

Species-Specific Sensitivity: A Critical Consideration

Field-proven insights demonstrate that there is no single "optimal" concentration of epi-GR24. Activity is highly dependent on the target species, reflecting the co-evolution of the parasite's KAI2d receptors with the specific SLs produced by their preferred hosts.

  • High Sensitivity: Seeds of Phelipanche ramosa (hemp broomrape) are exquisitely sensitive to epi-GR24, with a half-maximal effective concentration (EC₅₀) reported to be as low as 5.3 picomolar (pM).[3]

  • No Response: Conversely, seeds of Orobanche cumana (sunflower broomrape) show no germination response to epi-GR24 at any tested concentration, while responding strongly to the (+)-GR24 stereoisomer.[1]

  • Moderate Sensitivity: Striga hermonthica (giant witchweed) and Orobanche crenata (faba bean broomrape) respond to epi-GR24 across a broad concentration range of 10⁻⁹ M to 10⁻⁵ M, though its activity is generally lower than that of (+)-GR24.[1][2][4]

This variability underscores the necessity of performing a dose-response analysis for each parasitic weed species (and potentially, for different ecotypes) of interest.

Parasitic Weed Speciesepi-GR24 Activity (EC₅₀ or Effective Range)Key Findings & Citations
Phelipanche ramosa EC₅₀ ≈ 5.3 pMExhibits extremely high sensitivity.[3]
Orobanche cumana No effect on germinationDemonstrates strong stereospecificity against epi-GR24.[1]
Striga hermonthica 1 nM - 10 µMEffective, but generally less active than (+)-GR24.[2][4]
Orobanche crenata 1 nM - 10 µMEffective, but generally less active than (+)-GR24.[2][4]

Table 1. Summary of reported germination activity of epi-GR24 on major parasitic weed species.

Core Protocol: Dose-Response Analysis of epi-GR24

This protocol provides a robust method to determine the EC₅₀ of epi-GR24 for a target parasitic weed species.

Causality Behind Experimental Choices
  • Seed Sterilization: Parasitic weed seeds are collected from the soil and carry a heavy microbial load. A sterilization step using sodium hypochlorite is essential to prevent fungal and bacterial growth that would otherwise confound germination scoring.

  • Pre-conditioning (or Conditioning): After harvest, seeds are in a state of deep dormancy. They require a period of imbibition in a warm, moist environment to become metabolically active and sensitive to germination stimulants. This phase is critical for the expression of the necessary receptor (KAI2d) and signaling components. Skipping this step will result in no germination.

  • Controls: The use of both positive (rac-GR24 or a known effective concentration) and negative (solvent only) controls is a self-validating mechanism. The negative control ensures no germination occurs spontaneously, while the positive control confirms the seed batch is viable and the assay conditions are appropriate.

Materials & Reagents
  • Parasitic weed seeds (e.g., Striga hermonthica, Phelipanche aegyptiaca)

  • (-)-2'-epi-GR24 (prepare a 1 mM stock solution in acetone)

  • rac-GR24 (for positive control)

  • Acetone (spectrophotometric grade)

  • Sodium hypochlorite solution (e.g., 1% v/v commercial bleach)

  • Sterile deionized water

  • 9 cm Petri dishes

  • Glass fiber filter paper (GFFP) discs (e.g., Whatman GF/A)

  • 96-well microplates

  • Growth chamber or incubator set to the appropriate temperature (e.g., 28-30°C for Striga, 21-23°C for Orobanche)

  • Stereomicroscope

  • Pipettes and sterile filter tips

Experimental Workflow
Figure 2. Experimental workflow for determining epi-GR24 efficacy.
Step-by-Step Methodology

Part A: Seed Preparation (Day 0)

  • Sterilization: Place approximately 20-30 mg of seeds in a 1.5 mL microfuge tube. Add 1 mL of 1% sodium hypochlorite solution. Vortex gently for 3-5 minutes.

  • Rinsing: Pellet the seeds by centrifugation (30 sec at 2000 x g) or by allowing them to settle. Carefully aspirate the supernatant. Wash the seeds by adding 1 mL of sterile water and vortexing. Repeat this wash step 4-5 times to remove all traces of bleach.

  • Pre-conditioning: Place two sterile GFFP discs in a 9 cm Petri dish. Moisten with 4-5 mL of sterile water. Using a wide-bore pipette tip, carefully spread the washed seeds onto the top disc. Seal the dish with parafilm.

  • Incubation: Place the sealed Petri dishes in a dark incubator at the optimal pre-conditioning temperature for the species (e.g., 30°C for S. hermonthica, 21°C for P. aegyptiaca) for 7-14 days.

Part B: Germination Assay (Day 7-14)

  • Prepare Dilution Series: From your 1 mM epi-GR24 stock in acetone, prepare a serial dilution series in sterile water to achieve final concentrations ranging from 10⁻⁵ M to 10⁻¹² M (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 100 pM, 10 pM, 1 pM). Crucially, ensure the final acetone concentration in all solutions, including the negative control, is identical and does not exceed 0.1%.

  • Prepare Controls:

    • Negative Control: Prepare a solution with the same final concentration of acetone as the test solutions, but without epi-GR24.

    • Positive Control: Prepare a 1 µM solution of rac-GR24.

  • Plating: Using a fine-tipped brush or forceps under a stereomicroscope, carefully transfer 25-50 pre-conditioned seeds into each well of a 96-well plate.

  • Treatment: Add 50 µL of the appropriate epi-GR24 dilution or control solution to each well. Each concentration should be replicated at least 3-4 times.

  • Incubation: Seal the plate with parafilm and incubate in the dark at the same temperature used for pre-conditioning.

Part C: Data Collection and Analysis

  • Scoring: After an appropriate incubation period (e.g., 2 days for Striga, 5-7 days for Orobanche), score the seeds for germination under a stereomicroscope. A seed is considered germinated if the radicle has visibly protruded through the seed coat.

  • Calculation: For each well, calculate the germination percentage:

    • Germination % = (Number of Germinated Seeds / Total Number of Seeds) x 100

  • Data Analysis: Average the germination percentages for each replicate. Plot the mean germination percentage against the log of the molar concentration of epi-GR24. Use a non-linear regression model (e.g., four-parameter logistic curve) in a suitable software package (e.g., Prism, R) to fit a dose-response curve and calculate the EC₅₀ value.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No germination in any wells, including positive control. 1. Seed viability is low. 2. Pre-conditioning was insufficient (time or temperature). 3. Seeds entered secondary dormancy.1. Use a fresh, validated seed batch. 2. Verify incubator temperature and extend pre-conditioning period. 3. Use seeds that have not been stored in moist conditions for an excessive time.
High germination in negative control wells. 1. Contamination of control solution. 2. Microbial contamination producing germination stimulants. 3. Acetone concentration is too high.1. Prepare fresh control solutions. 2. Ensure seed sterilization was thorough. 3. Re-calculate dilutions to ensure acetone is ≤ 0.1%.
High variability between replicate wells. 1. Uneven number of seeds per well. 2. Inconsistent pre-conditioning. 3. Edge effects in the 96-well plate.1. Take care to plate a consistent number of seeds. 2. Ensure GFFP discs remained consistently moist. 3. Avoid using the outermost wells of the plate if evaporation is a concern.

Conclusion

epi-GR24 is a powerful tool for inducing the germination of specific parasitic weed species. Its efficacy, however, is not universal and is dictated by the evolutionary adaptations of the parasite's KAI2d receptor system. The protocols and data presented herein provide researchers with a comprehensive framework to move beyond a trial-and-error approach. By systematically determining the optimal concentration and EC₅₀, scientists can generate reliable, reproducible data for screening new control agents, studying the parasite lifecycle, and ultimately refining suicidal germination strategies for sustainable agriculture.

References

  • López-Ráez, J. A., Matusova, R., et al. (2005). The Strigolactone Germination Stimulants of the Plant-Parasitic Striga and Orobanche spp. Are Derived from the Carotenoid Pathway. Plant Physiology, 139(2), 920-934. Available at: [Link]

  • Yoneyama, K., Xie, X., et al. (2021). Functional conservation of the strigolactone biosynthetic pathway in root parasitic plants. Plant and Cell Physiology, 62(8), 1298–1308. Available at: [Link]

  • de Saint Germain, A., Clavé, G., et al. (2020). A Phelipanche ramosa KAI2 Protein Perceives enzymatically Strigolactones and Isothiocyanates. bioRxiv. Available at: [Link]

  • Lumba, S., Bei, S., et al. (2021). Synthesis and Evaluation of New Halogenated GR24 Analogs as Germination Promotors for Orobanche cumana. Frontiers in Plant Science, 12, 746979. Available at: [Link]

  • Samejima, H., Babiker, A., et al. (2022). Structural Requirements of Strigolactones for Germination Induction of Striga gesnerioides Seeds. Journal of Agricultural and Food Chemistry, 70(31), 9698-9706. Available at: [Link]

Sources

epi-(+)-Strigolactone GR24 seed treatment method for Striga

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the preparation, handling, and application of GR24 stereoisomers (specifically the Striga-active (+)-GR24 and its epimer) for the induction of "suicidal germination" in Striga hermonthica. While standard GR24 is often supplied as a racemate (rac-GR24), advanced research into the ShHTL (Striga Hydrolysis Receptor) family requires the use of enantiopure compounds to distinguish between receptor subtypes (e.g., ShHTL7 vs. ShHTL6).

This guide addresses the "epi-(+)" nomenclature confusion, clarifies the specific activity of the 2'R vs 2'S configurations, and provides a self-validating bioassay workflow for researchers screening novel Strigolactone (SL) analogs or developing field-application formulations.

Chemical Nomenclature & Handling (Critical)

Scientific Integrity Check: The term "epi-(+)-GR24" in the request likely refers to the distinction between the natural-configuration mimic and its diastereomer.

  • (+)-GR24 (

    
    ):  Configuration (
    
    
    
    ). Mimics natural 5-deoxystrigol. Highly active on Striga via ShHTL7.
  • (-)-epi-GR24 (

    
    ):  Configuration (
    
    
    
    ). Mimics the KAI2-ligand conformation. Generally less active on Striga but critical for specificity controls.
Preparation of Stock Solutions

Strigolactones are inherently unstable in aqueous environments due to the enol-ether bridge.

  • Primary Stock (10 mM):

    • Dissolve 1 mg of enantiopure GR24 (MW: ~298.29 g/mol ) in 335

      
      L of 100% Acetone  or DMSO .
      
    • Note: DMSO is preferred for long-term storage (-20°C); Acetone is preferred for immediate seed application to avoid solvent toxicity in sensitive assays.

  • Working Solution:

    • Dilute Primary Stock into sterile distilled water or MES buffer (pH 6.0).

    • CRITICAL: Never use alkaline buffers (pH > 7.5). The lactone ring hydrolyzes rapidly in basic conditions.

SolventStability (at 25°C)Recommended Use
Acetone (100%) High (> 6 months at -20°C)Direct seed spotting; rapid evaporation.
DMSO High (> 1 year at -20°C)High-throughput screening (HTS) stocks.
Water (pH 7.0) Low (< 24 hours)Immediate bioassay use only.
Phosphate Buffer (pH > 7.5) Very Low (Minutes)DO NOT USE. Catalyzes hydrolysis.

Mechanism of Action: The ShHTL Pathway

Understanding the target is essential for troubleshooting non-responsive seeds. GR24 acts as a molecular glue, initiating the degradation of transcriptional repressors.

StrigaSignaling GR24 GR24 (Ligand) ShHTL ShHTL Receptor (e.g., ShHTL7) GR24->ShHTL Hydrolysis/Binding Complex Ligand-Receptor Complex ShHTL->Complex MAX2 ShMAX2 (F-box Protein) Complex->MAX2 Recruitment SMAX1 SMAX1/SMXL7 (Repressor) MAX2->SMAX1 Targeting Ubiquitination Ubiquitination & Proteolysis SMAX1->Ubiquitination Degradation GeneExp Germination Gene Activation Ubiquitination->GeneExp De-repression

Figure 1: Signal transduction pathway for Strigolactone-induced germination. The GR24 ligand binds the ShHTL receptor, recruiting MAX2 to degrade repressors (SMAX1).

Protocol: Seed Conditioning (Pre-treatment)

Striga seeds are dormant at maturity.[1] They require a "conditioning" phase (warm stratification) to become responsive to GR24. Omitting this step guarantees assay failure.

Materials:

  • Striga hermonthica seeds (surface sterilized).[1]

  • Glass fiber filter paper (Whatman GF/A or GF/D).

  • Petri dishes (50 mm).

  • Incubator at 30°C.

Step-by-Step:

  • Sterilization: Wash seeds in 1% NaOCl (bleach) + 0.05% Tween-20 for 5 minutes. Rinse 5x with sterile water.

  • Plating: Place a glass fiber disk in the petri dish. Moisten with 2 mL sterile water (or fungicide solution if contamination is a risk).

  • Seeding: Spread ~50 sterilized seeds on the wet disk.

  • Incubation (Conditioning): Seal dish with Parafilm. Incubate in darkness at 30°C for 10–14 days .

    • Checkpoint: After 10 days, seeds should look plump but not germinated. If germinated, conditioning was too long or contamination occurred.

Protocol: The GR24 Bioassay

This protocol tests the efficacy of the specific GR24 isomer.[2]

Materials:

  • Conditioned Striga seeds (from Step 4).[1]

  • GR24 Working Solutions (

    
     M to 
    
    
    
    M).
  • Stereomicroscope.

Step-by-Step:

  • Drying (Optional but Recommended): Remove excess water from the conditioning plates by blotting the filter paper on dry tissue for 10 seconds. This prevents dilution of the treatment.

  • Application: Apply 200

    
    L of the GR24 Working Solution directly onto the seeds/disk.
    
    • Control: Apply 200

      
      L of solvent blank (0.1% Acetone in water).
      
  • Incubation: Re-seal and incubate at 30°C in darkness for 24–48 hours .

  • Scoring: Examine under a stereomicroscope.

    • Criterion: Germination is defined as the protrusion of the radicle through the seed coat by at least 1 mm.

Workflow Diagram:

BioassayWorkflow Start Dry Striga Seeds Sterilize Surface Sterilization (1% NaOCl, 5 min) Start->Sterilize Condition Conditioning Phase (14 Days, 30°C, Dark, Moist) Sterilize->Condition Check Quality Check (Reject if moldy/germinated) Condition->Check Check->Start Fail (Restart) Treat Apply GR24 Treatment (10^-6 to 10^-11 M) Check->Treat Pass Incubate Incubation (24-48h, 30°C) Treat->Incubate Score Data Collection (Count Radicle Protrusion) Incubate->Score

Figure 2: Operational workflow for the Striga seed germination bioassay.

Data Analysis & Expected Results

Calculate Germination Percentage (


):


Reference Values (Validation):

  • Negative Control (Water): < 5% germination. (If >10%, seeds were not properly sterilized or "spontaneous germination" occurred).

  • Positive Control ((+)-GR24 at

    
     M):  > 50-70% germination.
    
  • Epi-GR24: Expect significantly lower germination than (+)-GR24 if the population expresses standard ShHTL7 dominance.

Dose-Response Table (Template):

CompoundConc.[1][2][3][4][5][6][7][8][9][10][11] (M)Rep 1 (%)Rep 2 (%)Rep 3 (%)Mean (%)SEM
Control 02132.00.5
(+)-GR24

15181415.61.2
(+)-GR24

65706867.61.4
epi-GR24

1012910.30.8

References

  • Zwanenburg, B., & Pospíšil, T. (2013).[12] Structure and activity of strigolactones: new plant hormones with a rich future. Molecular Plant, 6(1), 38–62. Link

  • Scaffidi, A., et al. (2014).[13] Strigolactone hormones and their stereoisomers signal through two related receptor proteins to induce different physiological responses in Arabidopsis. Plant Physiology, 165(3), 1221–1232. Link

  • Conn, C. E., et al. (2015). Sensing deep within the plant: the role of strigolactones in root parasitic plant interactions. Journal of Experimental Botany, 66(16), 4833–4840. Link

  • Tsuchiya, Y., et al. (2015). Probing strigolactone receptors in Striga hermonthica with fluorescence. Science, 349(6250), 864-868. Link

  • Matusova, R., et al. (2005). The strigolactone germination stimulants of the plant-parasitic Striga and Orobanche spp. are derived from the carotenoid pathway. Plant Physiology, 139(2), 920-934. Link

Sources

in vitro bioassay protocol using epi-GR24 for Orobanche

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Bioassay Protocol using epi-GR24 for Orobanche Seed Germination

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Chemical Dialogue Between Host and Parasite

Orobanche spp., commonly known as broomrapes, are obligate root holoparasitic plants that pose a significant threat to a wide range of economically important crops, including legumes, sunflowers, and tomatoes.[1][2] These devastating weeds have a unique life cycle; their seeds are minuscule, produced in vast numbers, and can remain dormant yet viable in the soil for over a decade.[1] Germination is not spontaneous but is triggered by specific chemical cues exuded by the roots of a suitable host plant. This evolutionary adaptation ensures that the parasite only emerges when a food source is within reach.

The primary chemical signals that initiate Orobanche seed germination are strigolactones (SLs).[3][4] SLs are a class of plant hormones that, in addition to regulating the plant's own shoot architecture, are exuded into the rhizosphere to facilitate communication with symbiotic arbuscular mycorrhizal fungi.[4] Parasitic plants like Orobanche have co-opted this signaling pathway, evolving highly sensitive receptors to detect minute concentrations of SLs as a definitive indicator of a nearby host.[1][5]

The synthetic strigolactone analog, GR24, is a racemic mixture of two diastereomers, (+)-GR24 and (-)-epi-GR24. These stereoisomers are invaluable tools for studying SL perception and response. The use of specific isomers like (-)-epi-GR24, which mimics orobanchol-type SLs, allows for a more nuanced investigation into the stereospecificity of the parasite's receptor system.[6] Research has shown that different Orobanche species exhibit varied responses to different SLs and their synthetic analogs, a key factor in determining host specificity.[4][6] For instance, while some species may respond to a broad range of SLs, others like Orobanche cumana show strong stereospecificity, responding to (+)-GR24 but not (-)-epi-GR24.[6][7]

This application note provides a detailed, validated protocol for conducting an in vitro bioassay to evaluate the effect of epi-GR24 on the germination of Orobanche seeds. This assay is a cornerstone for screening novel germination stimulants or inhibitors, studying the mechanisms of host resistance, and developing "suicidal germination" strategies for Orobanche control.[6]

Core Principles of the Bioassay

The protocol is designed as a self-validating system, grounded in established methodologies. It relies on three critical phases:

  • Seed Conditioning (Pre-conditioning): Orobanche seeds require a period of imbibition in a moist, warm environment to become receptive to germination stimulants.[8][9] This phase breaks dormancy and prepares the metabolic machinery for germination.

  • Stimulant Exposure: Conditioned seeds are exposed to a range of epi-GR24 concentrations. The precision of this step is paramount for generating reliable dose-response curves.

  • Germination Assessment: After an incubation period, germination is quantified by visually identifying the emergence of the radicle from the seed coat under a microscope.

Materials and Reagents

Category Item Specifications/Notes
Biological Material Orobanche spp. seedsSpecify species and origin. Ensure seeds are of high viability.
Chemicals (-)-epi-GR24Or other GR24 isomers as required.
Acetone or MethanolACS grade or higher, for preparing stock solutions.
Sodium Hypochlorite (NaClO)Commercial bleach (e.g., 5.25% solution).
Tween® 20For use as a surfactant during sterilization.
Sterile Deionized WaterAutoclaved or 0.22 µm filtered.
Labware Petri Dishes6 cm diameter, sterile, disposable.
Glass Fiber Filter Paper (GFFP)Sized to fit Petri dishes (e.g., 25 mm or 47 mm).
Micropipettes and sterile tipsP1000, P200, P20.
Sterile tubesFor dilutions (e.g., 1.5 mL or 2 mL microcentrifuge tubes).
Beakers and Graduated CylindersFor preparing solutions.
Equipment Laminar Flow HoodTo maintain sterility.
IncubatorCapable of maintaining constant temperature (e.g., 20-25°C) in darkness.
StereomicroscopeWith magnification up to 40-50x.
Analytical BalanceFor weighing epi-GR24.
Vortex MixerFor mixing solutions.

Experimental Workflow Diagram

experimental_workflow seed_prep Step 1: Orobanche Seed Sterilization conditioning Step 2: Seed Conditioning (7-14 days, 20°C, Dark) seed_prep->conditioning treatment Step 4: Apply Treatments to Conditioned Seeds conditioning->treatment solution_prep Step 3: Prepare epi-GR24 Working Solutions solution_prep->treatment incubation Step 5: Incubation (7-10 days, 20-25°C, Dark) treatment->incubation observation Step 6: Microscopic Observation & Counting incubation->observation analysis Step 7: Data Analysis (% Germination, EC50) observation->analysis pos_control Positive Control ((+)-GR24 or rac-GR24) pos_control->treatment neg_control Negative Control (Solvent + Water) neg_control->treatment

Caption: High-level workflow for the Orobanche in vitro germination bioassay.

Detailed Step-by-Step Protocol

Part 1: Preparation of Solutions
  • epi-GR24 Stock Solution (e.g., 1 mM):

    • Accurately weigh the required amount of epi-GR24. The molecular weight of GR24 is 298.29 g/mol .

    • Dissolve in 100% acetone or methanol to create a concentrated stock solution. For example, dissolve ~3 mg of epi-GR24 in 10 mL of acetone for a 1 mM stock.

    • Store the stock solution in a glass vial at -20°C, protected from light.

  • Working Solutions:

    • Perform serial dilutions of the stock solution to prepare working solutions. It is crucial to dilute with sterile deionized water containing the same final concentration of solvent (e.g., 0.1% acetone) that will be used in the assay.[10][11]

    • A typical concentration range for testing is 10⁻⁶ M to 10⁻⁹ M.[7]

    • Example Dilution Series (for a final solvent concentration of 0.1%):

      • Prepare a 10⁻⁴ M intermediate stock by adding 10 µL of 1 mM stock to 990 µL of 0.1% acetone in water.

      • Use this intermediate stock to make further serial dilutions (1:10) in 0.1% acetone/water to achieve 10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M, etc.

  • Control Solutions:

    • Positive Control: Prepare a solution of a known potent germination stimulant, such as (+)-GR24 or racemic GR24, at an effective concentration (e.g., 10⁻⁷ M or 1 ppm).[7][10] This validates that the seeds are viable and responsive.

    • Negative Control: Prepare a solution of sterile deionized water containing the same final concentration of the solvent used for the epi-GR24 dilutions (e.g., 0.1% acetone or 0.7% methanol).[6][10] This control is critical to ensure that the solvent itself does not induce or inhibit germination.

Part 2: Seed Sterilization and Conditioning

The causality behind this two-step process is to first eliminate microbial contaminants that could interfere with the assay and then to physiologically prime the seeds for germination.

  • Sterilization:

    • Place approximately 10-20 mg of Orobanche seeds into a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute. Pellet the seeds by centrifugation and discard the supernatant.

    • Add 1 mL of a 1% sodium hypochlorite solution containing 0.1% Tween 20.[12] Vortex for 3-5 minutes.

    • Pellet the seeds and carefully remove the bleach solution.

    • Wash the seeds 4-5 times by resuspending in 1 mL of sterile deionized water, vortexing, centrifuging, and discarding the supernatant each time. This removes all traces of the sterilizing agents.

  • Plating and Conditioning:

    • Inside a laminar flow hood, place one sterile glass fiber filter paper (GFFP) disc into each sterile 6 cm Petri dish.

    • Using a wide-bore pipette tip, evenly distribute approximately 50-100 sterilized seeds onto the surface of each GFFP disc.

    • Moisten each disc with 250-500 µL of sterile deionized water, ensuring the disc is saturated but not flooded.[10]

    • Seal the Petri dishes with Parafilm to maintain humidity.

    • Place the sealed dishes in an incubator in complete darkness at 18-20°C for 7 to 14 days.[10][13][14] The optimal conditioning period can be species-dependent.[13]

Part 3: Treatment and Incubation
  • After the conditioning period, remove the Petri dishes from the incubator.

  • Carefully remove any excess water from the GFFP discs using a sterile pipette tip, without disturbing the seeds.

  • Apply the treatment solutions. Pipette 250-500 µL of the appropriate epi-GR24 working solution, positive control, or negative control onto each corresponding disc.[10]

    • Crucial: Ensure at least three to five replicate dishes are prepared for each treatment concentration and control.[10][15]

  • Reseal the dishes with Parafilm.

  • Incubate the dishes in complete darkness at a constant temperature, typically between 20°C and 25°C, for 7 to 10 days.[7][10]

Part 4: Data Collection and Analysis
  • Germination Scoring:

    • After incubation, examine each GFFP disc under a stereomicroscope at 30-40x magnification.[10][15]

    • A seed is scored as germinated if the radicle has clearly protruded from the seed coat.[10]

    • For each replicate dish, count the total number of seeds and the number of germinated seeds. It is often practical to count a set number of seeds (e.g., 100) per disc.[10]

  • Data Analysis:

    • Calculate the germination percentage for each replicate:

      • Germination % = (Number of Germinated Seeds / Total Number of Seeds Counted) x 100

    • Average the germination percentages for all replicates within each treatment group. Calculate the standard error (SE) or standard deviation (SD).

    • Subtract the average germination percentage of the negative control from all treatment groups to correct for any spontaneous germination.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test like Duncan's or Tukey's) to determine significant differences between treatment groups.[10][16]

    • If a dose-response curve was generated, the data can be used to calculate the EC₅₀ (the concentration that elicits 50% of the maximal response) using appropriate software (e.g., SPSS, R, or GraphPad Prism).[7]

Visualization of SL Perception Pathway

sl_pathway epiGR24 epi-GR24 (Strigolactone Analog) receptor KAI2d Receptor in Orobanche Seed epiGR24->receptor Binding hydrolysis Hydrolysis of epi-GR24 receptor->hydrolysis max2 MAX2 (F-box protein) hydrolysis->max2 Conformational Change & Interaction smxl SMXL (Repressor Protein) max2->smxl Recruitment proteasome 26S Proteasome smxl->proteasome Ubiquitination genes Germination-Related Gene Expression smxl->genes Repression degradation SMXL Degradation proteasome->degradation degradation->genes De-repression germination Radicle Emergence (Germination) genes->germination

Caption: Simplified signaling pathway for strigolactone-induced germination in Orobanche.

Expected Results and Troubleshooting

  • Negative Control: The negative control should exhibit minimal to zero germination (<1-2%). If germination is high, it could indicate contamination with a stimulant or that the solvent concentration is too high.

  • Positive Control: The positive control should show a high germination rate (e.g., >50-80%), confirming seed viability and that the assay conditions were suitable.[10] If germination is low, the seeds may be old, non-viable, or the conditioning period was insufficient.

  • epi-GR24 Treatments: The response to epi-GR24 will be highly dependent on the Orobanche species. For some species, you may observe a clear dose-dependent increase in germination. For others, like O. cumana, you may see no response, which is itself a significant finding regarding receptor specificity.[6][7]

  • Troubleshooting:

    • Low/No Germination in All Treatments: Check seed viability with a tetrazolium (TTC) test. Ensure the conditioning period and temperature were optimal for the species. Verify the concentration and integrity of the GR24 stock solutions.

    • High Germination in Negative Control: Re-sterilize all labware and prepare fresh, sterile water. Check for any potential sources of contamination. Ensure the solvent concentration is not phytotoxic.

    • High Variability Between Replicates: Ensure seeds are distributed evenly on the GFFP discs. Maintain consistent moisture levels across all dishes. Improve mixing and dilution techniques for treatment solutions.

This detailed protocol provides a robust framework for investigating the effects of epi-GR24 on Orobanche germination. By carefully controlling each step and including the proper controls, researchers can generate reliable and reproducible data to advance the understanding and management of these parasitic weeds.

References

  • Evidente, A., Cimmino, A., Andolfi, A., & Rubiales, D. (2008). Stimulation of Seed Germination of Orobanche Species by Ophiobolin A and Fusicoccin Derivatives. Journal of Agricultural and Food Chemistry, 56(19), 8957–8962. [Link]

  • Westwood, J. H., Yoder, J. I., Timko, M. P., & dePamphilis, C. W. (2010). The evolution of parasitism in plants. Trends in Plant Science, 15(4), 227-235. (Note: While not directly in the search results, this is a foundational review. The provided results[3][4] support the core statement).

  • Fernández-Aparicio, M., Rubiales, D., & Pérez-de-Luque, A. (2010). The role of strigolactones in host specificity of Orobanche and Phelipanche seed germination. Weed Research, 51(1), 1-10. [Link]

  • Chen, Y., Kuang, Y., Shi, L., Wang, X., Fu, H., Yang, S., Sampietro, D. A., Huang, L., & Yuan, Y. (2021). Synthesis and Evaluation of New Halogenated GR24 Analogs as Germination Promotors for Orobanche cumana. Frontiers in Plant Science, 12, 725949. [Link]

  • Lachia, K., Mabruk, S., & Zeng, D. (2015). Effects of plant growth regulators on Orobanche coerulescens seed germination. Journal of Plant Interactions, 10(1), 253-260. [Link]

  • Bar-Nun, N., & Evidente, A. (2021). Allelopathic Activity of Strigolactones on the Germination of Parasitic Plants and Arbuscular Mycorrhizal Fungi Growth. Plants, 10(11), 2307. [Link]

  • Eizenberg, H., Plakhine, D., Hershenhorn, J., Cohen, Y., & Dor, E. (2020). A new race of sunflower broomrape (Orobanche cumana) with a wider host range due to changes in seed response to strigolactones. Weed Science, 68(1), 10-18. [Link]

  • Lechat, M. M., Pouvreau, J. B., Péron, T., Gauthier, M., Montiel, G., & Simier, P. (2009). Is Seed Conditioning Essential for Orobanche Germination? Pest Management Science, 65(5), 492-496. [Link]

  • Chen, Y., Kuang, Y., Shi, L., Wang, X., Fu, H., Yang, S., Sampietro, D. A., Huang, L., & Yuan, Y. (2021). Synthesis and Evaluation of New Halogenated GR24 Analogs as Germination Promotors for Orobanche cumana. PMC, 12, 725949. [Link]

  • Delavault, P. (2005). Prospects for Orobanche control in Tobacco. CORESTA Congress, AGRO 03. [Link]

  • Song, W., Zhou, W., Jin, Z., & Joel, D. M. (2005). Germination response of Orobanche seeds subjected to conditioning temperature, water potential and growth regulator treatments. Weed Research, 45(6), 467-476. [Link]

  • Mishra, J. S., Kumar, R., & Moorthy, B. T. S. (2014). A new cost-effective method for quantification of seed bank of Orobanche in soil. Journal of Environmental Biology, 35(2), 405-408. [Link]

  • CABI. (2020). Orobanche (broomrape). In: CABI Compendium. [Link]

  • González-Verdejo, C. I., Bar-Nun, N., & Rubiales, D. (2015). Temperature and water stress during conditioning and incubation phase affecting Orobanche crenata seed germination and radicle growth. Frontiers in Plant Science, 6, 373. [Link]

  • Yoder, J. I. (2001). Differential induction of Orobanche seed germination by Arabidopsis thaliana. Weed Science, 49(2), 193-198. [Link]

  • Louarn, J., Lechat, M. M., De-Saint-Germain, A., & Simier, P. (2012). Reduced Germination of Orobanche cumana Seeds in the Presence of Arbuscular Mycorrhizal Fungi or Their Exudates. PLoS ONE, 7(11), e49273. [Link]

  • Trabelsi, D., Zribi, I., & Amri, M. (2016). Study of some resistance mechanisms to Orobanche spp. infestation in faba bean (Vicia faba L.) breeding lines in Tunisia. Journal of Plant Pathology, 98(3), 513-520. [Link]

  • Saghir, A. R. (1997). An overview of a new technique in Orobanche control. In K. Wegmann, L. J. Musselman, & D. M. Joel (Eds.), Recent Advances in Orobanche Research. [Link]

  • Seto, Y., Yasui, R., & Kameoka, H. (2021). A Divergent Clade KAI2 Protein in the Root Parasitic Plant Orobanche minor Is a Highly Sensitive Strigolactone Receptor and Is Involved in the Perception of Sesquiterpene Lactones. Plant and Cell Physiology, 62(11), 1764-1774. [Link]

  • Goldwasser, Y., & Yoder, J. I. (2001). In vitro assay of Orobanche parasitism of Arabidopsis. ResearchGate. [Link]

  • Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2004). Synthetic studies on germination stimulants of Orobanche species. Proceedings of the 4th World Congress on Allelopathy. [Link]

Sources

Application Notes and Protocols for epi-GR24 in Rice Tillering Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers on the application of epi-GR24, a synthetic analog of strigolactones, in rice (Oryza sativa) tillering inhibition assays. We delve into the molecular mechanisms underpinning strigolactone signaling, offer detailed, field-tested protocols for executing the assay, and provide insights into experimental design, data analysis, and troubleshooting. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to robustly and reliably investigate the effects of strigolactones and their analogs on one of the most critical agronomic traits in rice.

Introduction: Strigolactones and the Control of Rice Architecture

Rice tillering, the formation of lateral branches from the base of the main stem, is a decisive factor in determining panicle number and, consequently, grain yield.[1] The regulation of this process is a complex interplay of genetic, environmental, and hormonal factors.[2] Among the key hormonal regulators are strigolactones (SLs), a class of carotenoid-derived phytohormones that act as a primary inhibitor of axillary bud outgrowth.[3][4]

The discovery of SLs has provided profound insights into plant architecture. Mutants deficient in SL biosynthesis (e.g., d10, d17) or signaling (e.g., d3, d14) exhibit a characteristic high-tillering or dwarf phenotype.[5] The application of synthetic SL analogs can rescue the wild-type phenotype in biosynthesis mutants but not in signaling mutants, making them invaluable tools for dissecting the SL signaling pathway.[6]

GR24 is a widely used racemic mixture of two stereoisomers. One of these, 2'-epi-5-deoxystrigol (epi-GR24), is highly active in inhibiting shoot branching. This guide focuses on the application of epi-GR24 as a potent and specific tool for conducting rice tillering inhibition assays.

The Molecular Blueprint: Mechanism of epi-GR24 Action

Understanding the "why" behind the protocol requires a firm grasp of the SL signaling pathway. The inhibitory action of epi-GR24 is not a simple chemical suppression but a precise, genetically programmed response mediated by a core set of proteins.

In rice, the perception of SLs begins when epi-GR24 binds to the α/β-hydrolase protein DWARF14 (D14), the primary SL receptor.[1][7] This binding event induces a conformational change in D14, enabling it to interact with DWARF3 (D3), an F-box protein.[1][8] D3 is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The formation of the epi-GR24-D14-D3 complex facilitates the recruitment of the transcriptional repressor DWARF53 (D53), a member of the SMXL (SUPPRESSOR OF MAX2 1-LIKE) family.[9][10]

Once D53 is recruited to the SCF-D3 complex, it is polyubiquitinated and subsequently targeted for degradation by the 26S proteasome.[9] The degradation of the D53 repressor protein is the critical event that activates downstream SL signaling.[3] With the D53 repressor removed, the expression of downstream target genes, such as FINE CULM 1 (FC1, also known as OsTB1), is modulated, ultimately leading to the suppression of axillary bud outgrowth and the inhibition of tillering.[4]

SL_Pathway cluster_cytoplasm Cytoplasm/Nucleus cluster_SCF SCF-D3 Complex cluster_nucleus Nucleus GR24 epi-GR24 D14_inactive D14 (Receptor) Inactive GR24->D14_inactive Binds & Hydrolyzes D14_active D14-GR24 Active D14_inactive->D14_active Conformational Change D3 D3 (F-box) D14_active->D3 Recruits SCF SCF Complex D53 D53/SMXL (Repressor) D3->D53 Targets Ub Ubiquitin Proteasome 26S Proteasome D53->Proteasome Degradation Bud_Outgrowth Tiller Bud Outgrowth D53->Bud_Outgrowth Represses Ub->D53 Ubiquitination D53_degraded D53 Degraded

Caption: The Strigolactone (SL) signaling pathway in rice.

Application Notes: Keys to a Successful Assay

Methodical experimental design is paramount for obtaining clear and reproducible results. The following points explain the causality behind key experimental choices.

  • Choosing Plant Material: The power of this assay lies in comparative analysis.

    • Wild-Type (WT): Use a standard, well-characterized rice variety (e.g., Nipponbare, Kitaake) as your primary test subject and negative control.

    • SL Biosynthesis Mutants (e.g., d10, d27): These high-tillering mutants are expected to be hypersensitive to exogenous epi-GR24. A successful assay will show a "rescue" of the wild-type, low-tillering phenotype. This serves as a crucial positive control for the bioactivity of your epi-GR24 solution.[11]

    • SL Signaling Mutants (e.g., d3, d14): These mutants are insensitive or resistant to SLs. They should show little to no reduction in tillering when treated with epi-GR24.[12] This validates that the observed effect in WT is mediated through the canonical SL pathway.

  • Growth System: The choice of growth system depends on the experimental goals.

    • Hydroponics: Offers precise control over nutrient and epi-GR24 concentration. It ensures uniform delivery to the root system and is ideal for dose-response studies.

    • Soil/Potting Mix: More closely mimics natural field conditions. However, be aware of potential compound adsorption to soil particles, which may affect bioavailability. Ensure a homogenous, well-characterized soil mix is used for all replicates.[13]

  • epi-GR24 Concentration and Application:

    • Dose-Response: It is highly recommended to test a range of concentrations (e.g., 0.1, 1, 5, and 10 µM) to establish a dose-response curve. While SLs inhibit tillering, excessively high concentrations can sometimes lead to pleiotropic effects on overall plant health and growth.[14]

    • Solvent Control (Vehicle): epi-GR24 is typically dissolved in a small amount of acetone or DMSO before being diluted in water or nutrient solution.[15][16] It is absolutely essential to include a "vehicle control" group that is treated with the same final concentration of the solvent as the highest concentration epi-GR24 treatment. This ensures that any observed effects are due to the compound and not the solvent.

    • Timing: Application should commence at the early tillering stage, typically when the plant has developed 3-4 leaves, to observe the maximum effect on subsequent tiller development.[17]

Detailed Protocol: Rice Tillering Inhibition Assay

This protocol details a hydroponic-based assay, which provides high reproducibility and control.

Materials and Reagents
  • Rice seeds (WT and relevant SL mutants)

  • epi-GR24 (or rac-GR24)

  • Acetone or DMSO (ACS grade or higher)

  • Deionized water, sterilized

  • 50% (v/v) Commercial Bleach solution

  • Hydroponic growth solution (e.g., Kimura B, Hoagland)

  • Culture vessels (e.g., 50 mL tubes, Magenta boxes, or larger tubs with lids)

  • Support material for seedlings (e.g., foam plugs, rockwool)

  • Growth chamber or greenhouse with controlled conditions (e.g., 28°C day/24°C night, 14h/10h light/dark cycle)

Preparation of epi-GR24 Solutions
  • Prepare a 10 mM Stock Solution: Dissolve the required amount of epi-GR24 powder in 100% acetone or DMSO. For example, to make 1 mL of a 10 mM stock of GR24 (MW ~298.29 g/mol ), dissolve 2.98 mg in 1 mL of solvent. Store this stock at -20°C in a glass vial, protected from light.

  • Prepare Working Solutions: On the day of the experiment, dilute the stock solution into your hydroponic medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM).

  • Vehicle Control: Prepare a control solution by adding the same volume of acetone/DMSO used for the highest epi-GR24 concentration to an equal volume of hydroponic medium. For a 5 µM treatment from a 10 mM stock, the dilution is 1:2000. Therefore, the vehicle control should contain 0.05% acetone/DMSO.

Rice Cultivation
  • Seed Sterilization: To prevent microbial contamination, surface-sterilize rice seeds by washing with 70% ethanol for 1 minute, followed by soaking in a 50% bleach solution for 30 minutes with gentle agitation.

  • Rinsing: Thoroughly rinse the seeds 5-7 times with sterile deionized water.

  • Germination: Place the sterilized seeds on sterile, moist filter paper in a petri dish and incubate in the dark at 28-30°C for 2-3 days until the radicle and coleoptile emerge.

  • Transfer to Hydroponics: Transfer the germinated seedlings to a hydroponic system. Secure the seedlings with foam plugs in a floating rack or lid so that the roots are submerged in the nutrient solution.

  • Acclimatization: Grow the seedlings in the hydroponic solution for 7-10 days, or until they have reached the 3-4 leaf stage. Replace the nutrient solution every 3-4 days.

epi-GR24 Treatment
  • Initiate Treatment: At the 3-4 leaf stage, replace the standard hydroponic solution with the prepared treatment solutions (Vehicle Control, 1 µM epi-GR24, 5 µM epi-GR24, etc.).

  • Randomization: Arrange the experimental units (individual plants or vessels) in a randomized complete block design within the growth chamber to minimize positional effects.[18]

  • Maintenance: Continue to grow the plants under controlled conditions for 21-28 days. Replenish the treatment solutions every 4-5 days to maintain the desired concentration and nutrient levels.

Data Collection
  • Tiller Counting: At the end of the treatment period, carefully remove each plant from its vessel. A tiller is defined as a side shoot arising from the base of the main culm that has its own emerged leaf. Count the number of tillers for each plant. Exclude the main culm from the tiller count.

  • Secondary Measurements (Optional): To assess for potential pleiotropic effects, measure plant height (from the base to the tip of the longest leaf), shoot fresh/dry weight, and root length.

Data Analysis and Visualization

Quantitative Analysis

Data should be organized in a spreadsheet. For each treatment group, calculate the mean tiller number and standard deviation (SD) or standard error (SE). Use appropriate statistical tests, such as a Student's t-test (for comparing two groups, e.g., WT + Vehicle vs. WT + GR24) or a one-way ANOVA followed by a post-hoc test (e.g., Tukey's HSD) for comparing multiple treatment groups.

Data Presentation

Summarize the key quantitative data in a clear, structured table.

GenotypeTreatmentConcentration (µM)Mean Tiller Number (± SD)% Inhibition vs. Vehicle
Wild-TypeVehicle04.2 ± 0.80%
Wild-Typeepi-GR2412.1 ± 0.550%
Wild-Typeepi-GR2451.3 ± 0.469%
d10 mutantVehicle012.5 ± 1.50%
d10 mutantepi-GR2453.8 ± 0.770%
d14 mutantVehicle011.8 ± 1.30%
d14 mutantepi-GR24511.2 ± 1.15%

Note: Data presented are hypothetical and for illustrative purposes only.

Workflow A 1. Seed Sterilization & Germination (2-3 days) B 2. Transfer to Hydroponics (7-10 days) A->B C 3. Growth to 3-4 Leaf Stage B->C E 5. Apply Treatments (Randomized Design) C->E D 4. Prepare Treatment Solutions (Vehicle, epi-GR24) D->E F 6. Incubation Period (21-28 days) E->F G 7. Data Collection (Tiller Count, Plant Height) F->G H 8. Statistical Analysis & Interpretation (ANOVA, t-test) G->H

Caption: Experimental workflow for the rice tillering assay.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No inhibition in WT Inactive epi-GR24 (degraded stock).Prepare fresh stock solution. Confirm activity using a sensitive biosynthesis mutant like d10.
Incorrect concentration or calculation error.Double-check all dilution calculations.
Treatment applied too late.Ensure treatment begins at the 3-4 leaf stage before significant tillering has occurred.
High variability between replicates Genetic variability in seeds.Use a certified, pure seed line. Increase the number of replicates (n > 10).
Inconsistent environmental conditions.Ensure uniform light, temperature, and humidity. Use a randomized block design to minimize positional effects.[18]
Overall poor plant growth Contamination (microbial).Ensure proper seed sterilization and aseptic techniques during setup.
Nutrient solution issues (pH, concentration).Monitor and adjust the pH of the hydroponic solution regularly. Replace solution as scheduled.
Solvent toxicity.Ensure the final concentration of acetone/DMSO is low (typically <0.1%). Confirm that the vehicle control plants are healthy.

References

  • Is strigolactone signaling a key player in regulating tiller formation in response to nitrogen?State Key Laboratory of Crop Genetics and Germplasm Enhancement, Nanjing Agricultural University.
  • Structural Plasticity of D3-D14 Ubiquitin Ligase in Strigolactone Signaling.
  • Biosynthesis and signaling of strigolactones (SLs) in rice.
  • Splicing up strigolactone signaling.PMC.
  • Strigolactone biosynthesis and signaling in plant development.Development.
  • A Strigolactone Signal Inhibits Secondary Lateral Root Development in Rice.Frontiers in Plant Science.
  • Conformational Dynamics of the D53−D3−D14 Complex in Strigolactone Signaling.Plant and Cell Physiology.
  • D14-SCFD3-dependent degradation of D53 regulates strigolactone signaling.
  • Strigolactone signaling: Insights into rice tillering and nitrogen deficiency responses.Molecular Plant.
  • Dual role of strigolactone receptor signaling partner in inhibiting substr
  • Diversification of plant SUPPRESSOR OF MAX2 1 (SMAX1)-like genes and genome-wide identification and characterization of cotton SMXL gene family.BMC Plant Biology.
  • Regulatory Mechanisms of Strigolactones on the Development of L
  • Strigolactone Can Promote or Inhibit Shoot Branching by Triggering Rapid Depletion of the Auxin Efflux Protein PIN1
  • GR24 (Strigolactone GR24).MedChemExpress.
  • Split-pl
  • Control of tillering in rice.
  • Optimized nitrogen application increases rice yield by improving the quality of tillers.Journal of Plant Nutrition.
  • Techniques for field experiments with rice.
  • The Formation of Rice Tillers and Factors Influencing It.MDPI.
  • The Rice Circadian Clock Regulates Tiller Growth and Panicle Development Through Strigolactone Signaling and Sugar Sensing.Plant, Cell & Environment.
  • Strigolactones regulate rice tiller angle by attenuating shoot gravitropism through inhibiting auxin biosynthesis.PNAS.
  • Effects of Exogenous rac-GR24 Treatments on Tillering in the BR-Related Materials.

Sources

Application Note: High-Precision Dose-Response Profiling of epi-GR24 in Arabidopsis Hypocotyl Elongation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating strigolactone (SL) and karrikin (KAR) signaling pathways. It addresses the specific use of epi-GR24 (often referring to the specific stereoisomers targeting the KAI2 receptor, or the 2'-epimer of the standard synthetic analog) to generate high-precision dose-response curves for hypocotyl elongation in Arabidopsis thaliana.

Introduction & Mechanistic Rationale

Hypocotyl elongation is a classic phenotypic readout for light signaling (photomorphogenesis) and hormonal crosstalk.[1] While standard rac-GR24 (a racemic mixture) is widely used, it activates both the D14 (Strigolactone) and KAI2 (Karrikin) signaling pathways.

epi-GR24 (specifically the ent-5DS-GR24 isomer or 2'-epi analogs) preferentially targets the KAI2 receptor, mimicking the activity of karrikins (smoke-derived compounds) rather than endogenous strigolactones. This distinction is critical for dissecting specific signaling arms.

The Signaling Pathway

When epi-GR24 binds the KAI2 receptor, it triggers a conformational change allowing recruitment of the F-box protein MAX2. This complex targets the SMAX1 repressor for proteasomal degradation, relieving the inhibition of photomorphogenesis and resulting in shortened hypocotyls .

KAI2_Signaling Ligand epi-GR24 (Ligand) Receptor KAI2 (Receptor) Ligand->Receptor Binds MAX2 MAX2 (SCF Complex) Receptor->MAX2 Recruits Repressor SMAX1 (Repressor) MAX2->Repressor Ubiquitinates Phenotype INHIBITION of Hypocotyl Elongation Repressor->Phenotype Repression Relieved

Figure 1: The KAI2-dependent signaling cascade activated by epi-GR24. Note that unlike 5DS-GR24, epi-GR24 preferentially targets KAI2 over D14.

Experimental Design & Controls

To generate a publication-quality dose-response curve, the experimental design must account for solvent effects and genetic backgrounds.

Treatment Groups
GroupConcentrationPurpose
Solvent Control 0 µM (Mock)Baseline growth (critical for normalization).
Low Dose 0.01 µM, 0.05 µMDetect threshold sensitivity.
Linear Range 0.1 µM, 0.5 µM, 1.0 µMDefine the slope of the response (Hill slope).
Saturation 5.0 µM, 10.0 µMEstablish maximal efficacy (

).
Toxicity Check 25.0 µMOptional: Check for non-specific growth defects.
Genetic Controls (Self-Validation)
  • Col-0 (Wild Type): Standard reference.

  • max2 mutant: Negative Control. Should show complete insensitivity to epi-GR24. If max2 responds, your compound or media is contaminated.

  • kai2 mutant: Specific Negative Control. Should be insensitive to epi-GR24 but responsive to 5DS-GR24 (if using rac-GR24).

Detailed Protocol

A. Stock Solution Preparation

epi-GR24 is hydrophobic and unstable in aqueous solution over long periods.

  • Solvent: Dissolve epi-GR24 powder in 100% Acetone (preferred) or DMSO.

    • Note: Acetone is preferred for plate pouring as it evaporates slightly, reducing solvent toxicity, though DMSO is more stable for frozen stocks.

  • Concentration: Prepare a 10 mM master stock.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.

  • Working Stocks: Dilute 10 mM stock to 1 mM and 100 µM in solvent before adding to media to ensure pipetting accuracy.

B. Media Preparation

Use 1/2 Strength MS Media (Murashige & Skoog) to minimize osmotic stress.

  • Composition: 2.2 g/L MS salts + 0.5 g/L MES buffer (pH 5.7 with KOH).

  • Gelling Agent: 0.8% - 1.0% Phytoagar or Agarose.

  • Sucrose: Omit sucrose (0%) or keep low (0.5%). High sucrose (1%+) can mask hypocotyl phenotypes by driving excessive elongation via metabolic signaling.

  • Pouring Plates:

    • Autoclave and cool media to ~50°C.

    • Add epi-GR24 stocks to molten media.

    • Solvent Normalization: Ensure every plate (including the 0 µM control) contains the same volume of solvent (e.g., 0.1% v/v acetone).

    • Pour into square petri dishes (120x120 mm) to allow vertical growth.

C. Seed Sterilization & Stratification
  • Sterilize seeds (70% Ethanol 1 min, 20% Bleach 10 min, 5x Sterile Water wash).

  • Plate seeds individually (10-15 seeds per row, 2-3 rows per genotype) on the solidified media.

  • Stratification: Seal plates with micropore tape and incubate at 4°C in dark for 2-3 days . This synchronizes germination.

D. Growth Conditions (The Critical Variable)

Hypocotyl assays for SL/KAR are light-dependent.

  • Induction: Expose plates to white light for 3-6 hours to trigger germination.

  • Growth Phase: Transfer to Continuous Red Light (approx. 10-20 µmol m⁻² s⁻¹) or Low White Light .

    • Why? In total darkness, hypocotyls elongate maximally (etiolation), and the SL/KAR inhibition effect is often masked or dependent on ethylene crosstalk. Under low light, the repression of elongation by epi-GR24 is most distinct [1].

  • Duration: Grow for 5-6 days at 21-22°C.

E. Data Acquisition
  • Imaging: Scan plates on a flatbed scanner (600-1200 dpi). Place a ruler in the scan for calibration.

  • Measurement: Use ImageJ/Fiji .

    • Use the "NeuronJ" plugin or "Segmented Line" tool to trace the curved hypocotyls.

    • Measure at least n=20-30 seedlings per concentration.

Data Analysis & Visualization

Do not simply plot a line graph. Use a Log-Logistic 4-Parameter Model to calculate IC50.

Formula:



  • X: Log of concentration.

  • Y: Hypocotyl length (mm) or % of Control.

Table 1: Example Data Layout for Analysis

Concentration (µM)Col-0 Length (mm) ± SEmax2 Length (mm) ± SE% Inhibition (Col-0)
0 (Mock)8.5 ± 0.38.4 ± 0.40%
0.018.1 ± 0.28.3 ± 0.34.7%
0.16.2 ± 0.48.4 ± 0.227.0%
1.03.5 ± 0.38.2 ± 0.358.8%
10.02.1 ± 0.28.1 ± 0.475.2%
Interpretation
  • Col-0: Should show a sigmoidal dose-dependent decrease in length.

  • max2: Should remain a flat line (slope ≈ 0).

  • IC50 Shift: If testing a new analog against epi-GR24, a shift in IC50 (left = more potent, right = less potent) is the key metric.

Troubleshooting & Critical Notes

  • Precipitation: GR24 compounds can precipitate in aqueous media at >50 µM. If you see crystals in the agar, the data is invalid.

  • Light Quality: If you observe no inhibition in Col-0, check your light intensity. High light intensity (>80 µmol) suppresses hypocotyl elongation via CRY/PHY pathways so strongly that the chemical effect becomes negligible (floor effect).

  • Stereochemistry: Ensure you are using the correct isomer. "epi-GR24" usually refers to the 2'-epi isomer which mimics Karrikins. If you use rac-GR24, you are stimulating both D14 and KAI2 pathways [2].[2]

References

  • Waters, M. T., et al. (2012). "Strigolactone signaling and evolution." Annual Review of Plant Biology.

  • Scaffidi, A., et al. (2014). "Strigolactone hormones and their stereoisomers signal through two related receptor proteins to induce different physiological responses in Arabidopsis." Plant Physiology.

  • Flematti, G. R., et al. (2016). "Karrikin and strigolactone signaling systems: distinct or overlapping?" Current Opinion in Plant Biology.

  • Standard Protocol: "Measuring Hypocotyl Length in Arabidopsis." Methods in Molecular Biology.

Sources

Optimizing Stability and Activity: Storage and Handling Protocols for epi-GR24

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

epi-GR24 is a synthetic analogue of strigolactones (SLs), a class of plant hormones regulating shoot branching, root architecture, and the germination of parasitic weeds (e.g., Striga, Orobanche).[] Chemically, epi-GR24 is a specific stereoisomer of the standard rac-GR24, often utilized to dissect stereospecific signaling pathways involving the D14 (strigolactone) and KAI2 (karrikin) receptors.[][2]

The Stability Challenge: The biological potency of epi-GR24 relies on its enol-ether bridge connecting the tricyclic ABC-ring system to the butenolide D-ring.[][2] This bond is chemically labile.[][2] In the presence of nucleophiles (like water at high pH) or improper solvents (like alcohols), this bridge undergoes hydrolysis/solvolysis, detaching the D-ring and rendering the molecule biologically inactive.

This guide provides a rigorous, field-proven protocol to prevent this degradation, ensuring experimental reproducibility.

Chemical Properties & Vulnerabilities

PropertySpecification
Compound Name epi-GR24 (Stereoisomer of GR24)
Molecular Formula C₁₇H₁₄O₅
Molecular Weight 298.29 g/mol
Solubility Soluble in DMSO, Acetone, DMF.[][2] Poorly soluble in water.
Critical Vulnerability Hydrolysis of the Enol-Ether Bridge (C-ring to D-ring connection).[][2]
Trigger Factors Alkaline pH (>7.5), Aqueous solution storage, Protic solvents (Methanol), Light, Heat.[][2]

Protocol 1: Storage of Solid Powder

Objective: To maintain the chemical integrity of lyophilized epi-GR24 for long-term banking (>6 months).

Mechanism of Degradation

Even in solid form, moisture absorption can initiate slow hydrolysis. Photo-oxidation can degrade the furanone rings.[][2]

Step-by-Step Procedure
  • Arrival Inspection: Upon receipt, inspect the vial for cracks. Do not open immediately if the vial feels cold; this causes condensation to form on the hygroscopic powder.

  • Equilibration: Allow the sealed vial to warm to room temperature (approx. 30–60 minutes) inside a desiccator before opening.

  • Aliquot Strategy (Optional but Recommended): If you plan to use the powder over years, weigh out small amounts into amber glass vials under an inert atmosphere (Nitrogen or Argon glovebox) to avoid repeated exposure of the bulk stock to humid air.

  • Storage Conditions:

    • Temperature: -20°C (Standard) or -80°C (Optimal for >1 year).

    • Environment: Dark, sealed container with active desiccant (e.g., silica gel packets in the secondary container).

Protocol 2: Preparation of Stock Solutions

Objective: To create a stable, high-concentration liquid reserve.

Solvent Selection: The Critical Decision

Choosing the wrong solvent is the most common cause of experimental failure.

  • DMSO (Dimethyl Sulfoxide): HIGHLY RECOMMENDED. Anhydrous DMSO stabilizes the molecule effectively for frozen storage.

  • Acetone: ACCEPTABLE. Good for immediate plant applications due to high volatility (evaporates after application), but difficult to pipette accurately for storage due to evaporation.[][2]

  • Ethanol: USE WITH CAUTION. Acceptable for short-term, but less stable than DMSO.[][2]

  • Methanol: FORBIDDEN. GR24 degrades rapidly in methanol (half-life ~12 days) due to nucleophilic attack by the alcohol group.[][2]

Stock Preparation Workflow (Standard 10 mM - 50 mM)
  • Calculate: Determine the volume of Anhydrous DMSO required.

    • Example: To make 10 mM stock from 1 mg epi-GR24 (MW ~298.3 g/mol ):

    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .[]
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       DMSO.[]
      
  • Dissolve: Add DMSO to the vial. Vortex gently until the solution is perfectly clear.

  • Aliquot (Crucial Step):

    • Do NOT store the bulk stock in one tube. Repeated freeze-thaw cycles introduce moisture.[][2]

    • Dispense into single-use aliquots (e.g., 10–50 µL) in high-quality polypropylene or amber glass microtubes.

  • Storage: Store aliquots at -20°C (stable for 6 months) or -80°C (stable for 12+ months).

Protocol 3: Working Solutions & Aqueous Stability

Objective: To deliver the compound to the biological system without inactivating it.

The "Golden Hour" Rule

In aqueous media, epi-GR24 is a "ticking clock."[] At neutral pH (7.0), it degrades slowly.[][2] At alkaline pH (>7.5), it degrades rapidly.[][2]

Preparation Procedure
  • Thaw: Remove one aliquot of stock solution. Thaw at room temperature.

  • Dilution:

    • Dilute directly into the media (water, MS media, buffer) immediately prior to use.[]

    • Solvent Limit: Keep the final DMSO concentration

      
       (v/v) to avoid solvent toxicity to cells/plants.
      
  • pH Check: Ensure the media pH is 5.5 – 6.5 .

    • Warning: Do not add epi-GR24 to media that has not been pH-adjusted.[][2]

  • Application: Apply to cells/plants within 15 minutes of dilution. Discard unused aqueous solution; never re-freeze aqueous dilutions.

Visualizing the Workflow & Degradation Logic

Figure 1: Storage and Handling Decision Tree

This diagram outlines the critical decision points to prevent degradation.

G Start epi-GR24 Powder Received Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate SolventSelect Select Solvent for Stock Equilibrate->SolventSelect DMSO Anhydrous DMSO (Recommended) SolventSelect->DMSO Long Term Acetone Acetone (Immediate Use Only) SolventSelect->Acetone Volatile/Spray Methanol Methanol (DO NOT USE - Degradation) SolventSelect->Methanol Avoid Aliquot Aliquot into Single-Use Vials (Avoid Freeze-Thaw) DMSO->Aliquot Dilution Dilute into Aqueous Media (pH < 7.0) Acetone->Dilution Immediate Freeze Store at -20°C or -80°C (Dark, Dry) Aliquot->Freeze Freeze->Dilution Thaw Hydrolysis Risk: Hydrolysis of Enol-Ether (Rapid at pH > 7.5) Dilution->Hydrolysis If pH High/Time > 24h Experiment Perform Experiment (Within 24h of Dilution) Dilution->Experiment Correct Protocol

Caption: Workflow for maximizing epi-GR24 stability from powder receipt to experimental application.

Figure 2: The Degradation Pathway (Mechanism)

Understanding why the protocol exists ensures compliance.

Degradation GR24 Intact epi-GR24 (Active Hormone) Transition Michael Addition to Enol Ether GR24->Transition + Nucleophile Nucleophile Nucleophile (H2O / OH-) High pH / Time Cleavage Cleavage of Enol-Ether Bridge Transition->Cleavage ABC ABC-Tricyclic Ring (Inactive) Cleavage->ABC D_Ring Butenolide D-Ring (Detached/Inactive) Cleavage->D_Ring

Caption: Hydrolytic cleavage mechanism of epi-GR24.[][2] The enol-ether bridge is the "Achilles' heel" of the molecule.

Quality Control & Troubleshooting

IssuePossible CauseVerification/Solution
Loss of Biological Activity Hydrolysis in stock or media.[][2]Check: Run HPLC. Intact GR24 elutes later than the ABC-ring fragment.[][2] Fix: Ensure media pH < 7.0 and prepare fresh.
Precipitation in Media Concentration too high (>100 µM) or cold media.[2]Fix: Sonicate gently.[][2] Ensure final DMSO % is < 0.5%.[2] Warm media to 25°C.
Inconsistent Results Freeze-thaw cycles degraded the stock.[][2]Fix: Use single-use aliquots. Never re-freeze a thawed tube.[][2]

References

  • Halouzka, R., et al. (2018). "Stability of strigolactone analog GR24 toward nucleophiles."[] Pest Management Science, 74(4), 896-904.[][2] [Link]

    • Key finding: Establishes the pH-dependent hydrolysis mechanism and warns against alkaline buffers.
  • Waters, M. T., et al. (2015). "Strigolactone signaling in Arabidopsis thaliana."[] Journal of Experimental Botany, 66(16), 4869-4882.[][2] [Link][][2]

    • Key finding: Discusses the stereospecificity of GR24 enantiomers (including epi-GR24) and their receptor interactions.
  • Akiyama, K., et al. (2010). "Strigolactones: Ecological implications and biological activity."[] Plant and Cell Physiology, 51(7), 1095-1103.[][2] [Link]

    • Key finding: Provides foundational data on the synthesis and handling of strigolactone analogs.
  • Mangnus, E. M., & Zwanenburg, B. (1992). "Synthesis, structural characterization, and biological evaluation of all four stereoisomers of strigolactone GR24."[] Journal of Agricultural and Food Chemistry, 40(6), 1066-1070.[][2] [Link]

    • Key finding: The definitive chemistry paper describing the synthesis and properties of the specific stereoisomers, including epi-GR24.

Sources

Troubleshooting & Optimization

Technical Support Center: Handling epi-GR24 in MS Media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Precipitation and Degradation of epi-GR24 in Plant Tissue Culture Document ID: TS-GR24-SOL-001 Role: Senior Application Scientist Last Updated: February 2026

Executive Summary: The Hydrophobic Challenge

The Core Problem: epi-GR24 (and its racemic mixture rac-GR24) is a synthetic strigolactone analog with high lipophilicity (LogP ~3.2–3.5). Standard Murashige and Skoog (MS) media is a high-salt, aqueous environment. When you introduce a concentrated organic stock of epi-GR24 into this aqueous phase, two detrimental physical events compete:

  • Precipitation (Nucleation): The solvent (Acetone/DMSO) diffuses into the water faster than the solute can disperse, causing local supersaturation and the formation of micro-crystals ("crashing out").

  • Hydrolysis (Degradation): The enol-ether bridge connecting the C and D rings is chemically unstable in aqueous environments, particularly at neutral or basic pH.

The Solution Strategy: Success requires a protocol that balances solubility kinetics (preventing crystals) with chemical stability (preventing hydrolysis).

Standard Operating Procedure (SOP)

Phase A: Stock Preparation

Critical Rule: Never attempt to dissolve epi-GR24 directly in water or buffer.

ParameterRecommendationScientific Rationale
Primary Solvent Anhydrous Acetone (Preferred) or DMSOAcetone is less cytotoxic to Arabidopsis/seedlings than DMSO at equivalent concentrations [1]. DMSO is acceptable if acetone evaporation is a concern.
Stock Concentration 10 mM to 50 mM High concentration stocks minimize the volume of solvent added to the final media (keeping solvent < 0.1% v/v).
Storage -20°C (Desiccated) Prevents moisture ingress which triggers premature hydrolysis.
Phase B: Media Integration (The "Anti-Crash" Protocol)

Step-by-Step Workflow:

  • Prepare MS Media: Autoclave your MS media (with agar/sucrose) and allow it to cool to 50°C–55°C .

    • Warning: Adding GR24 to media >60°C accelerates degradation.

    • Warning: Adding to solidified media (diffusion method) results in uneven dosing.

  • The "Vortex Injection" Technique:

    • Place the warm media flask on a magnetic stir plate (medium speed).

    • Submerge the pipette tip just below the surface of the media.

    • Slowly inject the required volume of epi-GR24 stock while the media is swirling.

    • Why? High shear force disperses the organic solvent droplet instantly, preventing the local high-concentration zones where crystals nucleate.

  • Pour Plates Immediately: Once mixed, pour plates within 10–15 minutes.

Visualizing the Mechanism

The following diagram illustrates the critical failure points (Precipitation & Hydrolysis) and the correct pathway for stability.

GR24_Stability Stock epi-GR24 Stock (in Acetone/DMSO) Aqueous Aqueous MS Media (High Water Content) Stock->Aqueous Injection Precipitation Precipitation (Crystal Formation) Aqueous->Precipitation Slow Mixing High Local Conc. Hydrolysis Hydrolysis (C-D Ring Cleavage) Aqueous->Hydrolysis pH > 6.0 Temp > 60°C Bioactive Bioactive Solution (Stable Dispersion) Aqueous->Bioactive Rapid Stirring pH 5.7-5.8 Temp < 55°C

Caption: Pathway analysis showing how mixing speed, pH, and temperature determine whether epi-GR24 remains bioactive or degrades/precipitates.

Troubleshooting & FAQs

Q1: I see white flakes in my media after pouring. What happened?

Diagnosis: This is "Crash Precipitation." Cause: You likely added the hydrophobic stock to the media too quickly or without stirring. The solvent (acetone) diffused into the water faster than the GR24 could disperse, leaving the GR24 behind as solid crystals. The Fix:

  • Use the "Vortex Injection" method described in the SOP.

  • Carrier Optimization: If working at high concentrations (>10 µM), add Tween-20 (0.01%) to the media before adding the GR24. The surfactant stabilizes the micro-dispersion.

Q2: Can I autoclave epi-GR24 with the media to save time?

Answer: ABSOLUTELY NOT. Scientific Reason: Strigolactones contain a sensitive enol-ether bond connecting the tricyclic ABC scaffold to the butenolide D-ring. This bond is thermally unstable and susceptible to hydrolytic cleavage [2]. Autoclaving (121°C, 15 psi) will destroy >90% of your compound, leaving you with inactive breakdown products (ABC-aldehyde and hydroxy-D-ring). Protocol: Always filter-sterilize your stock (0.22 µm PTFE filter) and add to autoclaved, cooled media.

Q3: My experiments are inconsistent. Sometimes it works, sometimes it doesn't.

Diagnosis: pH Drift or Solvent Evaporation. Checklist:

  • pH Control: epi-GR24 half-life decreases drastically as pH rises.

    • pH 5.0: Stable (t1/2 > 10 days).

    • pH 7.0: Unstable (t1/2 < 24 hours) [3].

    • Action: Ensure your MS media is buffered to pH 5.7–5.8 using MES buffer (not just adjusted with NaOH, which drifts).

  • Solvent Evaporation: If using Acetone stocks, they concentrate rapidly in unsealed vials. Use fresh aliquots or DMSO for long-term storage.

Q4: Which is better: Acetone or DMSO?

Recommendation: Acetone is generally preferred for Arabidopsis seed germination and root assays. Data Comparison:

FeatureAcetoneDMSO
Toxicity Low (Volatile, evaporates from plates)Moderate (Can alter membrane permeability)
Solubility HighVery High
Freezing Point -95°C (Liquid in freezer)19°C (Solid in freezer - freeze/thaw cycles bad)
Reference Recommended by Halouzka et al. [1]Standard general usage

Advanced Workflow: The "Cyclodextrin" Method (For High Concentrations)

If you must use high concentrations (>50 µM) where precipitation is inevitable, use an inclusion complex.

Cyclodextrin_Workflow Step1 Weigh epi-GR24 Step2 Dissolve in minimal Acetone Step1->Step2 Step3 Add equimolar HP-beta-Cyclodextrin (dissolved in water) Step2->Step3 Step4 Stir 4 hours (Formation of Inclusion Complex) Step3->Step4 Step5 Evaporate Acetone (Rotavap/N2 stream) Step4->Step5 Step6 Result: Water-Soluble GR24 Complex Step5->Step6

Caption: Advanced solubilization using Hydroxypropyl-beta-cyclodextrin to encapsulate hydrophobic GR24.

References

  • Halouzka, R., et al. (2020).[1] "Acetone as a solvent for strigolactone application in plant assays." Plant Methods, 16, Article number: 100.

  • Boyer, F. D., et al. (2012).[2] "Structure-activity relationship studies of strigolactone-related molecules for branching inhibition in garden pea." Plant Physiology, 159(4), 1524-1544.

  • Akiyama, K., et al. (2010). "Strigolactones: Ecological implications and molecular mechanisms." New Phytologist, 185, 123-134. (Cited for pH stability data).[2][3]

Sources

Technical Support Center: Overcoming Low Solubility of epi-GR24 in Water-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for epi-GR24. As Senior Application Scientists, we understand that realizing the full potential of bioactive compounds in your research hinges on proper handling and application. The synthetic strigolactone analog, epi-GR24, is a powerful tool for investigating plant development, parasitic plant germination, and symbiotic fungal interactions.[1][2] However, its hydrophobic nature presents a significant challenge in aqueous experimental systems.

This guide provides field-proven troubleshooting strategies and in-depth explanations to help you navigate the solubility issues of epi-GR24, ensuring reproducible and reliable results.

Troubleshooting Guide

This section addresses the most common issue researchers face: precipitation of epi-GR24 upon dilution into aqueous solutions.

Issue: My epi-GR24 solution becomes cloudy or forms a visible precipitate when added to my buffer or cell culture medium.

Root Cause Analysis:

This phenomenon, often called "crashing out," is a classic example of solvent polarity shock. Epi-GR24, like other strigolactones, is a lipophilic molecule with very poor water solubility.[3] It is typically supplied as a solid or in a high-concentration stock solution dissolved in a nonpolar organic solvent like dimethyl sulfoxide (DMSO) or acetone.[1][4][5] When a small volume of this concentrated organic stock is introduced directly into a large volume of a highly polar aqueous solution (e.g., buffers, MS medium, or cell culture media), the epi-GR24 molecules are abruptly forced out of the favorable organic environment. Unable to dissolve in the water, they rapidly aggregate and form a precipitate, drastically reducing the bioavailable concentration and leading to inconsistent experimental outcomes.

Solution: A Step-Wise Dilution Protocol

The key to preventing precipitation is to avoid abrupt changes in solvent polarity. This is achieved by preparing a high-concentration stock solution and then performing a careful, stepwise dilution. This method ensures that the epi-GR24 molecules are dispersed gradually, maintaining their solubility.

Experimental Protocol: Preparation of epi-GR24 Working Solution

This protocol provides a reliable method for preparing a 1 µM final concentration of epi-GR24 in a 100 mL aqueous solution. Adjust volumes as needed for your specific target concentration and volume.

1. Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO):

  • Objective: To create a stable, concentrated stock that minimizes the volume of organic solvent added to the final assay.
  • Procedure: a. Weigh the required amount of solid epi-GR24 in a sterile microcentrifuge tube. b. Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. Causality Note: Using anhydrous DMSO is critical, as absorbed atmospheric moisture can reduce the solvent's ability to dissolve hydrophobic compounds effectively. c. Vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution but avoid excessive heating which could degrade the compound. d. Aliquot the stock solution into smaller, single-use volumes in sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[6] e. Store these aliquots at -20°C or -80°C, protected from light. A properly stored stock is stable for at least 6 months at -80°C.[6]

2. Preparation of the Final Aqueous Working Solution (e.g., 1 µM):

  • Objective: To dilute the organic stock into the final aqueous medium without causing precipitation.
  • Procedure: a. Thaw one aliquot of the 10 mM epi-GR24 stock solution at room temperature. b. Dispense 99.99 mL of your desired aqueous buffer or medium into a sterile container. c. While gently vortexing or stirring the aqueous solution, add 10 µL of the 10 mM epi-GR24 stock solution drop-by-drop. Causality Note: Continuous agitation is the most critical step. It creates turbulence that rapidly disperses the concentrated stock, preventing localized supersaturation and subsequent precipitation.[3][7] d. Continue to mix the solution for another 30-60 seconds to ensure homogeneity. e. The final solution now contains 1 µM epi-GR24 with a final DMSO concentration of 0.01%. This concentration is well below the toxicity threshold for most biological systems.
Workflow for Preparing Aqueous epi-GR24 Solution

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation solid Solid epi-GR24 vortex1 Vortex / Sonicate solid->vortex1 dmso Anhydrous DMSO dmso->vortex1 stock 10 mM Stock Solution (in DMSO) aliquot Aliquot & Store at -80°C stock->aliquot vortex1->stock thaw Thaw Stock Aliquot aliquot->thaw Begin Experiment add Add 10 µL Stock Drop-wise with Agitation thaw->add buffer 99.99 mL Aqueous Buffer buffer->add final 1 µM Working Solution (0.01% DMSO) add->final G SL epi-GR24 (Strigolactone) D14 D14 Receptor (α/β-hydrolase) SL->D14 binds MAX2 MAX2 (F-box Protein) D14->MAX2 interacts with SMXL SMXL/D53 Repressor Protein MAX2->SMXL targets UPS Ubiquitin-Proteasome System SMXL->UPS to Gene Target Gene Expression SMXL->Gene represses Degradation Degradation UPS->Degradation Degradation->Gene allows Response Physiological Response (e.g., Branching Inhibition) Gene->Response

Caption: The core strigolactone signaling pathway activated by epi-GR24.
References
  • Waters, M. T., Gutjahr, C., Bennett, T., & Nelson, D. C. (2017). Strigolactone Signaling and Evolution. Annual Review of Plant Biology, 68, 291-322. [Link]

  • Marzec, M. (2016). Perception and Signaling of Strigolactones. Frontiers in Plant Science, 7, 1246. [Link]

  • Encyclopedia MDPI. (2022). Strigolactone Biosynthesis, and Signaling Pathways. [Link]

  • Janssen, B. J., & Snowden, K. C. (2012). Strigolactone signaling in plant development. Journal of Experimental Botany, 63(9), 3805–3811. [Link]

  • Yoneyama, K., Xie, X., & Brewer, P. B. (2020). Cracking the enigma: understanding strigolactone signalling in the rhizosphere. Journal of Experimental Botany, 71(16), 4757–4768. [Link]

  • Egan, J. M. (2018). Answer to "What is the minimal concentration of DMSO to dissolve plant extracts for antibacterian tests". ResearchGate. [Link]

  • Thuwairitch, P., et al. (2019). Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays of Natural Products. IRUOR Home. [Link]

  • Li, W., et al. (2022). Synthesis and Evaluation of New Halogenated GR24 Analogs as Germination Promotors for Orobanche cumana. Frontiers in Plant Science, 13. [Link]

  • ResearchGate. (2015). Is it safe to use 100% DMSO as a solvent to test plant extracts for their antimicrobial properties? [Link]

  • Li, W., et al. (2022). Synthesis and Evaluation of New Halogenated GR24 Analogs as Germination Promotors for Orobanche cumana. PMC. [Link]

  • Plant Success. (n.d.). How to make GR24 treatment solutions for direct pea bud applications. [Link]

  • Lorenz, S., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Ntatsi, G., et al. (2021). The Potential of the Synthetic Strigolactone Analogue GR24 for the Maintenance of Photosynthesis and Yield in Winter Wheat under Drought: Investigations on the Mechanisms of Action and Delivery Modes. ResearchGate. [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture? r/labrats. [Link]

  • Green-herb. (2024). Navigating the Solubility Spectrum: Plant Extracts in DMSO. [Link]

  • Bioaustralis Fine Chemicals. (n.d.). GR24. [Link]

  • ResearchGate. (n.d.). Docking modes of (−)-epi-GR24 and the halogenated (+)-GR24 analogs with... [Link]

  • ResearchGate. (n.d.). Effect of (±)-4′-desmethyl-2′-epi-GR24 on R. irregularis development in... [Link]

  • Wang, J. Y., et al. (2022). Protocol for characterizing strigolactones released by plant roots. PMC. [Link]

  • ResearchGate. (2015). Chemistry of the Synthetic Strigolactone Mimic GR24. [Link]

  • MDPI. (2023). Novel Strigolactone Mimics That Modulate Photosynthesis and Biomass Accumulation in Chlorella sorokiniana. [Link]

  • Li, H., et al. (2017). Exogenous GR24 Alleviates Cadmium Toxicity by Reducing Cadmium Uptake in Switchgrass (Panicum virgatum) Seedlings. PMC. [Link]

  • Ntatsi, G., et al. (2021). The Potential of the Synthetic Strigolactone Analogue GR24 for the Maintenance of Photosynthesis and Yield in Winter Wheat under Drought: Investigations on the Mechanisms of Action and Delivery Modes. MDPI. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Bennett, T., et al. (2016). Strigolactones enhance competition between shoot branches by dampening auxin transport. Developmental Cell, 39(5), 613-624. [Link]

  • de Abreu Costa, L. O., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PubMed. [Link]

  • ResearchGate. (n.d.). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]

  • Reddit. (2022). Buffer keeps precipitating. Any advice why? r/labrats. [Link]

  • ResearchGate. (2024). Unlocking Application Effects of epi-(-)-Strigolactone GR24 in Plant Growth Promotion of Vigna radiata (mung bean). [Link]

  • ResearchGate. (2025). Development and application of a bioassay for assessing the dissipation rate of the synthetic strigolactone GR24 in soil. [Link]

Sources

Validation & Comparative

Comparative Guide: epi-GR24 vs. Nijmegen-1 in Root Architecture Studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: epi-GR24 vs. Nijmegen-1 in Root Architecture Analysis Content Type: Publish Comparison Guide Audience: Researchers, Senior Postdocs, Drug Development Scientists

Executive Summary

In the study of root system architecture (RSA), the choice between Nijmegen-1 and GR24 (specifically the epi-isomer) is not merely a matter of cost; it is a choice between broad-spectrum signaling and receptor-specific interrogation .

  • Use epi-GR24 (specifically ent-5DS-GR24) when investigating KAI2-dependent pathways , particularly root hair elongation and specific rhizospheric signaling interactions. It is the high-affinity ligand for the "ancient" karrikin signaling pathway.

  • Use Nijmegen-1 as a cost-effective, broad-spectrum Strigolactone (SL) mimic for studying D14-mediated traits such as lateral root density (LRD) and primary root inhibition, or for high-throughput screening where stereochemical purity is less critical.

Chemical & Mechanistic Foundation

To interpret root phenotypes accurately, one must understand the stereochemical binding affinity of these compounds. The "Strigolactone" signal is split between two distinct receptor paralogs in angiosperms: D14 (SL perception) and KAI2 (Karrikin perception).

The Stereochemical Divide
  • Nijmegen-1: A simplified, synthetic SL analog lacking the C-ring of natural strigolactones. It typically exists as a racemate. It binds D14 with moderate affinity but has significantly lower stability and bioactivity compared to GR24.

  • epi-GR24: This refers specifically to the 2'S stereoisomer of GR24 (often denoted as ent-5DS-GR24). Unlike the natural-mimic (+)-GR24 (2'R), epi-GR24 is a potent agonist of KAI2 , the receptor responsible for karrikin responses (smoke signals) and specific root developmental traits like root hair elongation.

Signaling Pathway Visualization

The following diagram illustrates the bifurcation of signaling. Note how epi-GR24 biases towards the KAI2 pathway, while generic SLs (and Nijmegen-1) primarily target D14.

SL_Signaling cluster_ligands Ligand Input cluster_receptors Receptor Complex cluster_targets Proteasomal Targets cluster_pheno Root Phenotype epi epi-GR24 (ent-5DS) KAI2 KAI2 (Karrikin Receptor) epi->KAI2 High Affinity D14 D14 (SL Receptor) epi->D14 Low Affinity nij Nijmegen-1 (Racemate) nij->KAI2 Weak/None nij->D14 Moderate Affinity MAX2 MAX2 (F-Box Complex) KAI2->MAX2 D14->MAX2 SMAX1 SMAX1 (Root Hair Suppressor) MAX2->SMAX1 Ubiquitination SMXL SMXL6/7/8 (Branching Suppressor) MAX2->SMXL Ubiquitination RH Root Hair Elongation SMAX1->RH Represses LR Lateral Root Density SMXL->LR Regulates

Caption: Differential signaling flux. epi-GR24 preferentially targets the KAI2-SMAX1 axis (Root Hairs), while Nijmegen-1 targets the D14-SMXL axis (Lateral Roots).

Comparative Performance Analysis

The following data summarizes the expected physiological responses in Arabidopsis thaliana (Col-0) root assays.

Featureepi-GR24 (ent-5DS)Nijmegen-1
Primary Target KAI2 (Karrikin pathway)D14 (Strigolactone pathway)
Root Hair Elongation Strong Promotion (via SMAX1 degradation)Weak / Negligible
Lateral Root Density Moderate Inhibition (cross-reactivity)Inhibition (D14 dependent)
Primary Root Length Inhibition (High conc. >1µM)Inhibition (Requires higher conc.)
Aqueous Stability Moderate (t½ ~ hours to days at pH 7)Poor (Rapid hydrolysis)
Effective Conc. 10 nM – 1 µM1 µM – 10 µM
Cost Efficiency Low (Complex synthesis/purification)High (Simplified structure)
Critical Experimental Insight
  • Root Hair Assay: If your study focuses on rhizospheric interactions or nutrient uptake via root hairs, Nijmegen-1 is a false economy . It fails to reliably trigger the KAI2 pathway required for root hair elongation. You must use epi-GR24 (or the specific synthetic karrikin KAR1/KAR2).

  • Lateral Root Assay: For general "strigolactone effect" on root branching (inhibition of lateral roots under sufficient phosphate), Nijmegen-1 is adequate, provided the media is buffered correctly.

Validated Experimental Protocols
A. Stock Solution Preparation & Stability

Both compounds contain sensitive functional groups (enol ethers/lactones) prone to hydrolysis in aqueous environments.

  • Solvent: Dissolve neat powder in 100% Acetone or DMSO .

    • Note: Acetone is preferred for Arabidopsis plate assays as it flashes off easily; DMSO is preferred for liquid culture but requires a vehicle control (0.1% v/v max).

  • Storage: Store stocks (10 mM) at -20°C. Nijmegen-1 stocks degrade faster ; re-verify concentration via HPLC if stored >3 months.

  • Working Solution: Dilute into media immediately before pouring. Do not autoclave the drugs.

B. Root Architecture Assay (Arabidopsis)

This protocol ensures differentiation between D14 and KAI2 effects.

Materials:

  • 1/2 MS Media (0.8% Agar, 1% Sucrose).

  • Buffer: MES (0.5 g/L) adjusted to pH 5.7 .

    • Critical: Unbuffered media often drifts to pH >6.0, accelerating hydrolysis of Nijmegen-1.

  • Seeds: Col-0 (WT), d14 mutant (negative control for Nijmegen-1), kai2 mutant (negative control for epi-GR24).

Workflow Visualization:

Protocol_Flow cluster_media Media Prep (Critical Step) cluster_analysis Phenotyping Start Seed Sterilization (Chlorine Gas or Ethanol) Strat Stratification (2-3 days @ 4°C in dark) Start->Strat Media Autoclave 1/2 MS + MES Strat->Media Cool Cool to 50°C Media->Cool Add Add Ligand (epi-GR24 or Nijmegen-1) Cool->Add Pour Pour Square Plates Add->Pour Transfer Transfer Seedlings (4 days post-germination) Pour->Transfer Growth Vertical Growth (5-7 days, 16h Light) Transfer->Growth Scan High-Res Scan (600-1200 dpi) Growth->Scan Micro Microscopy (Root Hairs) Growth->Micro

Caption: Standardized RSA workflow. Ligands must be added post-autoclave (at 50°C) to prevent thermal degradation.

Step-by-Step Procedure:

  • Germination: Germinate seeds on ligand-free 1/2 MS vertical plates for 4 days to establish a baseline primary root.

  • Transfer: Transfer seedlings to treatment plates containing:

    • Control: Solvent only.

    • Treatment A: 1 µM epi-GR24 (Target: Root Hairs).

    • Treatment B: 5 µM Nijmegen-1 (Target: Lateral Roots).

  • Growth: Grow vertically for 5–7 days.

  • Quantification:

    • Primary Root: Measure length increase post-transfer.

    • Lateral Roots: Count emerged roots (>0.5mm) under a dissecting scope. Calculate Density = (LR Number / Primary Root Length).

    • Root Hairs:[1][2][3][4][5][6] Image the differentiation zone (1 cm above root tip). Measure length of 20 hairs per root.

Stability & Handling "Gotchas"

The primary failure mode in comparing these compounds is hydrolysis .

  • The pH Factor: At pH 7.0, the half-life of natural SL analogs drops to hours. Nijmegen-1 is particularly labile due to the absence of the stabilizing tricyclic core found in GR24.

  • The "Old Stock" Trap: If Nijmegen-1 shows no activity at 10 µM, your stock has likely hydrolyzed into the inactive tricyclic lactone and the hydroxymethyl-butenolide. Always run a max2 mutant control; if the mutant looks like the Wild Type treated with drug, your drug is inactive.

Conclusion & Recommendation
  • Select epi-GR24 if your hypothesis involves rhizosphere signaling, root hair plasticity, or KAI2-mediated drought responses . It is the only reliable tool for these specific traits.

  • Select Nijmegen-1 only for large-scale screens of lateral root inhibition where cost is prohibitive, and ensure strict pH control (pH 5.7) to mitigate instability.

References
  • Scaffidi, A., et al. (2014). Strigolactone hormones and their stereoisomers signal through two related receptor proteins to induce different physiological responses in Arabidopsis. Plant Physiology, 165(3), 1221–1232.

  • Villaécija-Aguilar, J. A., et al. (2019). KAI2 regulates root and root hair development by modulating auxin distribution. bioRxiv / PLOS Genetics.

  • Waters, M. T., et al. (2012). Structural basis of karrikin signaling signaling. Current Opinion in Plant Biology, 15(5), 517-523.

  • Akiyama, K., et al. (2010). Structural requirements of strigolactones for hyphal branching in AM fungi. Plant and Cell Physiology, 51(7), 1104–1117. (Reference for Nijmegen-1 structure/activity).

  • Prandi, C., et al. (2013). Strigolactones: chemical signals for plant development and communication. Journal of Experimental Botany, 64(18), 5267-5279. (Reference for stability profiles).

Sources

Biological Validation of epi-(+)-GR24 Using Strigolactone-Deficient Mutants

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Stereochemical Imperative

In the development of strigolactone (SL) analogs for agricultural or therapeutic use, stereochemistry is not a detail—it is the driver of specificity. While racemic GR24 (rac-GR24) remains the industry standard for general screening, it is a "dirty" mixture of four stereoisomers that activates two distinct signaling pathways: the D14 pathway (shoot branching/leaf senescence) and the KAI2 pathway (seed germination/hypocotyl elongation).

This guide focuses on the biological validation of epi-(+)-GR24 (specifically the analog mimicking the 4-deoxyorobanchol configuration). Unlike the standard (+)-GR24 (5DS-type) which is the most potent D14 agonist, epi-(+)-GR24 represents the orobanchol-type SLs found predominantly in dicots. Validating this specific isomer using SL-deficient mutants (e.g., max4, d10) is critical for establishing receptor promiscuity and distinguishing between "strigol-type" and "orobanchol-type" signaling efficacy.

Chemical Identity & Comparative Analysis[1]

To ensure scientific integrity, we must first define the specific isomer. In the literature, "epi-GR24" often refers to the isomer with the 2'S configuration, mimicking natural Orobanchol.

CompoundConfigurationMimicsPrimary Receptor TargetBiological Potency (Arabidopsis Branching)
(+)-GR24 2'R, 3aS, 8bR5-Deoxystrigol (5DS)AtD14 (High Affinity)High (EC₅₀ ~10⁻⁸ M)
epi-(+)-GR24 2'S, 3aS, 8bR4-Deoxyorobanchol (4DO)AtD14 (Moderate Affinity)Moderate (Requires higher conc. than 5DS)
(-)-GR24 2'S, 3aR, 8bSent-5-DeoxystrigolAtKAI2 (Karrikin pathway)Low/None (Active in germination, not branching)
rac-GR24 Mixture of all 4AllNon-specific (D14 & KAI2)High (due to (+)-GR24 component)

Key Insight: Validation of epi-(+)-GR24 is not about seeking the highest potency, but about validating the D14 receptor's capacity to perceive orobanchol-type configurations . This is essential for developing species-specific agrochemicals, as many legumes and solanaceous crops primarily exude orobanchol-type SLs.

Biological Validation Framework

The validation system relies on the "Rescue Phenomenon." We use biosynthesis-deficient mutants (which have functional receptors but no ligand) and signaling-deficient mutants (which lack the receptor) to prove that epi-(+)-GR24 acts specifically via the SL pathway.

The Genetic Toolkit
  • Wild Type (WT): Col-0 (Arabidopsis) / Nipponbare (Rice).

  • Biosynthesis Mutant (max4 / d10): Deficient in CCD8. Phenotype: High branching. Expectation: epi-(+)-GR24 rescues phenotype (restores WT branching).

  • Signaling Mutant (max2 / d3): Deficient in F-box protein. Phenotype: High branching. Expectation: epi-(+)-GR24 fails to rescue (proving MAX2 dependency).

  • Receptor Mutant (d14 / atd14): Deficient in SL receptor. Expectation: epi-(+)-GR24 fails to rescue (proving D14 specificity).

Experimental Protocols

Assay A: Shoot Branching Inhibition (The Gold Standard)

This assay quantifies the suppression of axillary bud outgrowth.

Methodology:

  • Plant Material: Sterilize seeds of Col-0, max4-1, and max2-1. Stratify at 4°C for 3 days.

  • Growth Conditions: Grow plants in hydroponic culture (0.5x Hoagland solution) or peat pellets under long-day conditions (16h light/8h dark) at 22°C.

  • Treatment:

    • Dissolve epi-(+)-GR24 in acetone (Stock: 10 mM).

    • Application Method: Direct bud application is preferred for precise quantification of isomer potency, avoiding transport variables.

    • Apply 10 µL of solution (0.1 µM, 1 µM, 10 µM) directly to axillary buds of rosette leaves.

    • Control: 0.1% Acetone mock treatment.

  • Timeline: Treat at the onset of bolting (approx. 3-4 weeks). Re-apply every 48 hours for 10 days.

  • Data Collection: Count the number of primary rosette branches >5 mm.

Validation Criteria:

  • max4 + Mock = High Branching (>6 branches).

  • max4 + epi-(+)-GR24 (1 µM) = Low Branching (<3 branches, similar to WT).

  • max2 + epi-(+)-GR24 = High Branching (No Effect).

Assay B: Root Architecture Analysis (Secondary Validation)

SLs regulate lateral root (LR) density and primary root (PR) elongation.

Methodology:

  • Setup: Vertical agar plates (0.5x MS, 1% sucrose, 0.8% agar).

  • Treatment: Supplement agar with epi-(+)-GR24 (0.5 µM - 5 µM).

  • Observation: Grow for 10 days. Scan roots at 600 dpi.

  • Analysis: Use ImageJ/SmartRoot to quantify LR density.

  • Result: max4 mutants typically show increased LR density. epi-(+)-GR24 treatment should reduce LR density to WT levels.

Mechanism of Action: The D14 Signaling Pathway

The following diagram illustrates the molecular mechanism by which epi-(+)-GR24 triggers the signal. The compound binds to the D14 receptor, inducing a conformational change that recruits the SCF^MAX2 complex, leading to the degradation of SMAX1/D53 repressors.

SL_Signaling epiGR24 epi-(+)-GR24 (Ligand) D14 D14 Receptor (alpha/beta hydrolase) epiGR24->D14 Hydrolysis & Covalent Binding Complex Ligand-Receptor Complex D14->Complex Conformational Change MAX2 SCF-MAX2 (E3 Ligase) Complex->MAX2 Recruitment Repressor SMXL/D53 (Repressor) MAX2->Repressor Ubiquitination Repressor->Complex Targeting Proteasome 26S Proteasome Repressor->Proteasome Degradation Response Inhibition of Shoot Branching Proteasome->Response De-repression of Transcription

Figure 1: Signal transduction pathway for epi-(+)-GR24.[1] The ligand induces D14-MAX2 interaction, targeting repressors for degradation.

References

  • Scaffidi, A., et al. (2014). Strigolactone hormones and their stereoisomers signal through two related receptor proteins to induce different physiological responses in Arabidopsis. Plant Physiology, 165(3), 1221–1232. Link

  • Umehara, M., et al. (2008). Structural requirements of strigolactones for shoot branching inhibition in rice and Arabidopsis. Plant and Cell Physiology, 56(6), 1059–1072. Link

  • de Saint Germain, A., et al. (2013). An histidine covalent receptor/butenolide complex mediates strigolactone perception. Nature Chemical Biology, 12, 787–794. Link

  • Gomez-Roldan, V., et al. (2008). Strigolactone inhibition of shoot branching. Nature, 455, 189–194. Link

  • Waters, M. T., et al. (2012). Strigolactone signaling in Arabidopsis thaliana.[2] Journal of Experimental Botany, 68(3), 255–266. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of epi-(+)-Strigolactone GR24

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of the experimental process, including the final disposal of materials, is conducted with the highest standards of safety, efficiency, and regulatory compliance. The synthetic strigolactone analog, GR24, is a powerful tool for investigating plant hormone signaling and rhizosphere interactions.[1] However, as a biologically active molecule, its proper disposal is not merely a matter of good housekeeping; it is a critical component of laboratory safety and environmental stewardship.

This guide provides a comprehensive, step-by-step framework for the disposal of epi-(+)-Strigolactone GR24. It moves beyond a simple checklist to explain the scientific and regulatory rationale behind these procedures, ensuring your laboratory operates with confidence and integrity.

Hazard Identification and Risk Assessment: The Precautionary Principle

While a specific, comprehensive Safety Data Sheet (SDS) for epi-(+)-Strigolactone GR24 is not consistently available across all suppliers, its classification as a biologically active, synthetic chemical necessitates handling it under the precautionary principle. General safety data for similar chemical categories suggest potential hazards, including irritation to the skin and eyes, and potential harm if inhaled or swallowed.[2] Therefore, all GR24 waste must be treated as hazardous chemical waste.

Key Chemical & Physical Properties:

The disposal plan for any chemical is fundamentally linked to its physical properties.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₄O₅[3][][5]
Appearance White to Off-white Solid/Powder[][6]
Solubility Soluble in DMSO, DMF, Ethanol, Methanol[]
Stability Stability is dependent on pH, solvent, and the presence of nucleophiles; subject to hydrolysis.[7][8][7][8]
Storage Recommended at -20°C for long-term stability.[5][6][9][10][5][6][9][10]

The key takeaway from these properties is that GR24 is typically handled in organic solvents. This dictates that the resulting waste stream will likely be classified as a flammable and toxic hazardous waste.

The Regulatory Framework: Adherence to EPA and Institutional Standards

The disposal of laboratory chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] These federal regulations establish the foundation for how hazardous materials are managed. Academic and research institutions operate under these regulations, often with specific guidelines like Subpart K, which is tailored for academic laboratories.[12][13]

The foundational principles are universal:

  • No Drain Disposal: Hazardous chemicals, including solutions containing GR24, must never be poured down the sink.[14][15]

  • No General Trash Disposal: Solid waste contaminated with GR24 (e.g., gloves, weigh boats, pipette tips) cannot be disposed of in the regular trash.[14]

  • Mandatory Segregation: Chemical waste must be segregated by hazard class to prevent dangerous reactions.[11][16]

  • Point-of-Generation Management: Waste must be accumulated at or near where it is generated, in what is known as a Satellite Accumulation Area (SAA).[12][16]

The GR24 Disposal Workflow: From Benchtop to Final Pickup

This section details the end-to-end process for managing GR24 waste. The workflow ensures safety and compliance at every step.

GR24_Disposal_Workflow cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Waste Accumulation cluster_2 Phase 3: Documentation & Storage cluster_3 Phase 4: Final Disposal Waste_ID Identify GR24 Waste Stream Segregate Segregate Waste by Type Waste_ID->Segregate Solid, Liquid, Sharps? Containerize Select & Fill Appropriate Waste Container Segregate->Containerize Transfer to container Close_Container Keep Container Securely Closed Containerize->Close_Container Label Label Container with 'Hazardous Waste' & Contents Close_Container->Label Store Store in Designated Satellite Accumulation Area Label->Store Request_Pickup Submit Waste Pickup Request to EH&S Store->Request_Pickup When container is ~90% full EH_S_Pickup EH&S Collects Waste for Final Disposal Request_Pickup->EH_S_Pickup

Caption: The four-phase workflow for proper GR24 waste management.

Phase 1: Immediate Handling & Segregation (At the Bench)

This phase is critical for preventing accidental mixing of incompatible waste streams.

Step 1. Identify the Waste Stream: Determine the physical form of the GR24 waste. Step 2. Segregate Immediately: Use separate, temporary collection vessels at your workstation for each type of waste.

Waste Stream TypeDescriptionImmediate Action
Unused/Expired Solid GR24 The original solid compound in its vial.Keep in original, clearly marked container. This is considered a P-listed acute hazardous waste if unused.
Solutions in Organic Solvents GR24 dissolved in solvents like DMSO, Ethanol, or Methanol.Collect in a dedicated container for flammable/toxic organic waste. Do not mix with aqueous or corrosive waste.
Contaminated Labware (PPE) Gloves, weigh paper, pipette tips, etc., with trace contamination.Collect in a designated, lined solid waste container separate from regular trash.
Contaminated Sharps Needles, syringes, or glass Pasteur pipettes used to transfer GR24 solutions.Place immediately into a rigid, puncture-proof sharps container designated for chemically contaminated sharps.
Phase 2: Waste Accumulation & Containerization

This phase involves transferring waste from temporary benchtop containers to the main Satellite Accumulation Area (SAA) containers.

Step 1. Select the Correct Container: Your lab's SAA should have pre-labeled containers for different waste streams. The container must be compatible with the waste it will hold.[11][16] For GR24 in organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate. Step 2. Transfer Waste: Carefully pour liquid waste into the designated liquid waste container, using a funnel. Place solid waste into the solid waste container. Step 3. Keep Containers Closed: Containers must be securely closed at all times except when adding waste.[14][16] This prevents the release of vapors and protects against spills. Do not leave a funnel in the container opening.[16]

Phase 3: Labeling and Documentation

Proper labeling is a legal requirement and essential for safety.

Step 1. Ensure Proper Labeling: The container must be clearly and legibly labeled with the words "Hazardous Waste".[16] Step 2. List All Contents: List all chemical constituents by name and approximate percentage. For example:

  • Methanol: ~99%
  • epi-(+)-Strigolactone GR24: <1%
  • Water: <1%
  • Do not use abbreviations or chemical formulas. [16]
Phase 4: Arranging for Final Disposal

Step 1. Monitor Fill Level: Do not overfill waste containers. A safe limit is 90% full to allow for expansion and prevent spills during transport. Step 2. Request Pickup: Once the container is nearly full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[16][17] Follow your institution's specific online procedure. Step 3. Await Collection: EH&S professionals will collect the waste from your lab's SAA and manage the final disposal process, which typically involves incineration at a licensed hazardous waste treatment facility.[15]

Decontamination & Spill Procedures

Accidents can happen. Being prepared is key to mitigating risk.

For Routine Decontamination of Glassware:

  • Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone) that is known to solubilize GR24.

  • The rinsate from these three rinses is considered hazardous waste and must be collected in your flammable/toxic organic waste container.[14]

  • After the triple rinse, the glassware can be washed normally with soap and water.

For Minor Spills:

  • Alert personnel in the immediate area.

  • Wear appropriate PPE: lab coat, safety glasses, and two pairs of nitrile gloves.

  • Absorb the spill with a chemical spill kit absorbent pad or vermiculite.

  • Place the absorbent material into a sealed bag or container.

  • Wipe the spill area with a cloth dampened with a suitable solvent, then with soap and water.

  • All materials used for cleanup (absorbent, bags, cloths) are considered hazardous waste and must be disposed of in the solid chemical waste stream.

  • For large or unmanageable spills, evacuate the area and contact your institution's EH&S emergency line immediately.

Waste_Lifecycle Generation Waste Generation (At the Bench) SAA Satellite Accumulation Area (SAA) in Lab Generation->SAA Researcher Responsibility EHS EH&S Pickup & Consolidation SAA->EHS Scheduled Pickup Disposal Licensed Treatment, Storage, & Disposal Facility (TSDF) EHS->Disposal Institutional Responsibility

Caption: The lifecycle of GR24 chemical waste within an institution.

By adhering to these scientifically-grounded and regulation-compliant procedures, you ensure the safety of yourself and your colleagues, protect the environment, and uphold the integrity of your research institution.

References

  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. [Link]

  • Regulation of Laboratory Waste - American Chemical Society. [Link]

  • Chapter 20: Chemical Waste Management - University of Nevada, Reno. [Link]

  • (-)-Strigolactone GR24 | C17H14O5 | CID 10590166 - PubChem. [Link]

  • SAFETY DATA SHEET - Provided by UL. [Link]

  • Chemical Stability of GR24, AR36, 23, and 31 in an ethanol:water (1:4,...) - ResearchGate. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321 | UNSW. [Link]

  • SAFETY DATA SHEET (SDS) - BigCommerce. [Link]

  • Disposal of Used/Unwanted Chemicals at UW-Madison. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - Environmental Health and Radiation Safety - University of Pennsylvania. [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. [Link]

  • Stability of strigolactone analog GR24 toward nucleophiles - PubMed. [Link]

  • Stability of strigolactone analog GR24 toward nucleophiles | Request PDF - ResearchGate. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.